4-(Methylsulfonyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methylsulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARXIDYHJAANGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334214 | |
| Record name | 4-(Methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-76-7 | |
| Record name | 4-(Methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfonyl)benzonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Methylsulfonyl)benzonitrile chemical structure and properties
An In-depth Technical Guide to 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a bifunctional aromatic compound, is a valuable building block in organic synthesis and medicinal chemistry. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its preparation and analysis are presented, alongside structured data tables for easy reference. This guide is intended to serve as a core resource for researchers and professionals utilizing this compound in their work.
Chemical Structure and Identifiers
This compound possesses a benzene ring substituted with a nitrile (-C≡N) group and a methylsulfonyl (-SO₂CH₃) group at the para (1,4) positions. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring.
The structure is confirmed by its various chemical identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 22821-76-7[2][3][4] |
| Molecular Formula | C₈H₇NO₂S[2][3] |
| Molecular Weight | 181.21 g/mol [2][3][4] |
| SMILES | CS(=O)(=O)c1ccc(cc1)C#N[2] |
| InChI | 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3[2] |
| InChIKey | FARXIDYHJAANGP-UHFFFAOYSA-N[2] |
| Synonyms | p-Cyanophenyl methyl sulfone, Methyl p-cyanophenyl sulfone, 4-Cyanophenyl methyl sulphone, p-Methanesulfonylbenzonitrile[1][3] |
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Powder | [2][3] |
| Color | White to orange to brown | [3] |
| Melting Point | 137-142 °C | [3] |
| Boiling Point | 385.8 ± 34.0 °C (Predicted) | [3] |
| Density | 1.3055 g/cm³ (Rough Estimate) | [3] |
| Refractive Index | 1.5650 (Estimate) | [3] |
| Proton Affinity | 798.70 kJ/mol | |
| Gas Basicity | 768.00 kJ/mol | |
| Storage | Sealed in a dry place at room temperature | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method is the oxidation of the corresponding thioether, 4-(methylthio)benzonitrile. Another documented approach involves the transformation of 4-methylsulphonyl benzaldehyde.
Below is a logical workflow for the synthesis via oxidation.
Caption: Synthesis workflow for this compound via oxidation.
Spectral and Analytical Data
Characterization of this compound is typically performed using standard spectroscopic methods.
| Technique | Data Highlights |
| Mass Spectrometry (MS) | Molecular Ion (M+): Expected at m/z = 181.02. The fragmentation pattern would show losses corresponding to the methyl and sulfonyl groups.[1] |
| ¹H NMR | Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.8-8.2 ppm. Methyl Protons: A singlet around δ 3.1-3.3 ppm. |
| ¹³C NMR | Quaternary Carbons: Peaks for C-CN, C-SO₂. Aromatic CH Carbons: Two distinct signals. Methyl Carbon: A signal for the -SO₂CH₃ group. |
| Infrared (IR) Spectroscopy | Nitrile (C≡N) stretch: Strong, sharp absorption band around 2220-2240 cm⁻¹. Sulfonyl (S=O) stretches: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound.
Synthesis via Oxidation of 4-(Methylthio)benzonitrile
This protocol is adapted from a similar oxidation procedure.[5]
Materials:
-
4-(Methylthio)benzonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 4-(methylthio)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (a slight excess, e.g., 2.2 eq, to ensure full oxidation from sulfide to sulfone) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic peaks for the nitrile and sulfonyl functional groups.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.[1][6]
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules. Its dual functionality allows for a variety of chemical transformations.
-
Scaffold for Medicinal Chemistry: The benzonitrile and methyl sulfone groups are common pharmacophores. The sulfone group can act as a hydrogen bond acceptor, while the nitrile can be a bioisostere for other functional groups or a precursor for tetrazoles or amidines.
-
Intermediate in Organic Synthesis: It is used in the preparation of agrochemicals and pharmaceuticals.[4] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the sulfone group is generally stable to many reaction conditions.
-
Precursor for Biologically Active Compounds: While specific applications are often proprietary, related structures like methylsulfonyl-substituted benzoic acids are used in the development of herbicidal compounds.[7] The core structure is also found in inhibitors of biological targets such as the thyroid hormone receptor.[6]
Safety Information
It is crucial to handle this compound with appropriate safety precautions.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).[2]
-
Hazard Statements: H302: Harmful if swallowed.[2]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
References
- 1. Benzonitrile, 4-(methylsulfonyl)- [webbook.nist.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 22821-76-7 [chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. prepchem.com [prepchem.com]
- 6. Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]
In-depth Technical Guide to the Physical Characteristics of p-Cyanophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of p-Cyanophenyl methyl sulfone (also known as 4-(methylsulfonyl)benzonitrile). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties. This document presents quantitative data in a structured format, details experimental methodologies, and includes a logical workflow for physical characterization.
Core Physical and Chemical Properties
p-Cyanophenyl methyl sulfone is a solid organic compound with the chemical formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol .[1][2] Its structure consists of a phenyl ring substituted with a cyano group and a methyl sulfone group at the para position.
Quantitative Physical Characteristics
A summary of the key physical properties of p-Cyanophenyl methyl sulfone is presented in the table below for easy reference and comparison.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₈H₇NO₂S | - | [1][2] |
| Molecular Weight | 181.21 | g/mol | [1][2] |
| CAS Number | 22821-76-7 | - | [1][2] |
| Physical State | Solid, Crystalline Powder | - | [2] |
| Melting Point | 137 - 142 | °C | |
| Boiling Point (Predicted) | 385.8 ± 34.0 | °C | |
| Mass Spectrum ([M+H]⁺) | 182.02702 | m/z |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of p-Cyanophenyl methyl sulfone are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered p-Cyanophenyl methyl sulfone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to get an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)
Objective: To determine the boiling point of a substance. For a high-melting solid like p-Cyanophenyl methyl sulfone, this is typically a predicted value as the compound may decompose at its boiling point under atmospheric pressure. The following is a general protocol for liquids.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is then removed. The liquid in the test tube will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.
Solubility Determination
Objective: To determine the solubility of p-Cyanophenyl methyl sulfone in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: A small, weighed amount of p-Cyanophenyl methyl sulfone (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL). The mixture is agitated vigorously. Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature.
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the solid is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the solute in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Spectroscopic Analysis
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid p-Cyanophenyl methyl sulfone is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded by measuring the absorption of infrared radiation by the sample. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the sample is irradiated with a short pulse of radiofrequency energy, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals provide detailed information about the structure of the molecule.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a novel or uncharacterized solid organic compound like p-Cyanophenyl methyl sulfone.
Caption: Logical workflow for the physical characterization of an organic solid.
References
An In-depth Technical Guide to 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical and chemical research. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | [1][2] |
| Molecular Weight | 181.21 g/mol | [1][3][4] |
| CAS Number | 22821-76-7 | [1][3][4] |
| Melting Point | 137-142 °C | [2] |
| Boiling Point (Predicted) | 385.8 ± 34.0 °C | [2] |
| Density (Estimate) | 1.3055 g/cm³ | [2] |
| InChI | 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | [1] |
| SMILES | CS(=O)(=O)c1ccc(C#N)cc1 | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 4-(methylthio)benzonitrile. A related synthesis is the reaction of 4-fluorophenyl methyl sulfone with 4-cyanophenol[5].
A general procedure for the synthesis from an aromatic aldehyde is as follows:
-
To a solution of an aromatic aldehyde (1.0 equivalent) and trimethylsilyl azide (2.0 equivalents) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and acetonitrile (ACN), add triflic acid (0.40 equivalents) under a nitrogen atmosphere.[6]
-
Stir the reaction mixture at room temperature for 20-75 minutes.[6]
-
Concentrate the mixture under a stream of nitrogen.[6]
-
Suspend the residue in a dichloromethane/hexanes mixture and load it onto a silica gel cartridge.[6]
-
Purify the product using normal phase flash column chromatography to yield the aromatic nitrile.[6]
2.2. Analytical Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz) is used.[7]
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra.
-
Data Processing :
-
Perform Fourier transformation of the acquired data.
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum using an internal standard like tetramethylsilane (TMS) at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., the central peak of CDCl₃ at 77.16 ppm).[7][8]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation : An LCT Premier XE mass spectrometer or similar instrument can be used.[9]
-
Ionization : Electron ionization (EI) is a common method.[7]
-
Analysis : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The predicted monoisotopic mass is 181.01974 Da.[10]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules for drug discovery.[11] Its structural motif is found in compounds investigated for various therapeutic areas. For instance, benzonitrile derivatives have been explored for their potential as antitumor agents, showing activity against human lung cancer and leukemia cell lines.[12]
Visualizations
4.1. Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of an aromatic nitrile like this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 22821-76-7 [chemicalbook.com]
- 3. Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. watson-int.com [watson-int.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C8H7NO2S) [pubchemlite.lcsb.uni.lu]
- 11. biocat.com [biocat.com]
- 12. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Methylsulfonyl)benzonitrile: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)benzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, provide a detailed and validated synthesis protocol, and explore its applications as a strategic building block in the design of novel therapeutic agents.
Core Molecular Attributes of this compound
This compound is a substituted aromatic compound featuring both a nitrile and a methylsulfonyl group. These functional groups impart specific electronic and steric properties that make it a valuable synthon in medicinal chemistry.
Structural Formula and Molecular Representation
The structural integrity of a molecule is fundamental to its reactivity and function. This compound consists of a benzene ring substituted at the 1- and 4-positions with a nitrile (-C≡N) group and a methylsulfonyl (-SO₂CH₃) group, respectively.
Structural Formula:
SMILES String: A machine-readable representation of the molecular structure.
-
CS(=O)(=O)c1ccc(cc1)C#N[1]
InChI Key: A standardized, unique structural identifier.
-
FARXIDYHJAANGP-UHFFFAOYSA-N[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| CAS Number | 22821-76-7 | [1][2][3][4] |
| Molecular Formula | C₈H₇NO₂S | [1][2][3] |
| Molecular Weight | 181.21 g/mol | [1][2][4] |
| Appearance | White to orange to brown crystalline powder | [3] |
| Melting Point | 137-142 °C | [3] |
| Boiling Point (Predicted) | 385.8±34.0 °C | [3] |
| Form | Solid | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through the oxidation of 4-(methylthio)benzonitrile. This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 4-methylthiophenylacetonitrile.
References
A Comprehensive Guide to 4-(Methylsulfonyl)benzonitrile for Researchers and Drug Development Professionals
Introduction
4-(Methylsulfonyl)benzonitrile is a chemical compound that has garnered significant interest within the scientific and pharmaceutical communities. Its unique molecular structure, featuring both a nitrile and a methylsulfonyl group attached to a benzene ring, imparts a range of chemical properties that make it a valuable building block in organic synthesis and a scaffold for the development of novel therapeutic agents. This document provides an in-depth overview of this compound, focusing on its fundamental chemical identifiers.
Key Chemical Identifiers and Synonyms
Accurate identification of chemical compounds is paramount in research and development to ensure clarity, reproducibility, and safety. This compound is known by several synonyms and is uniquely identified by its CAS Registry Number. The following table summarizes these key identifiers.
| Identifier Type | Value |
| Systematic Name | This compound |
| CAS Registry Number | 22821-76-7[1][2][3] |
| Molecular Formula | C8H7NO2S[1][2] |
| Molecular Weight | 181.21 g/mol [1][2] |
| IUPAC Name | This compound |
| InChI | 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 |
| InChI Key | FARXIDYHJAANGP-UHFFFAOYSA-N[1] |
| SMILES | CS(=O)(=O)c1ccc(C#N)cc1[1] |
Table 1: Core Chemical Identifiers for this compound
In addition to its systematic and IUPAC names, this compound is also referred to by several other names in commercial and scientific literature. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
| Synonym |
| p-Cyanophenyl methyl sulfone[2] |
| Methyl p-cyanophenyl sulfone[2] |
| 4-Cyanophenyl methyl sulphone[2] |
| p-Methanesulfonylbenzonitrile[1][2] |
| 4-METHYLSULPHONYL BENZONITRILE[2] |
| 4-METHANESULFONYL-BENZONITRILE[2] |
| Benzonitrile, p-(methylsulfonyl)-[1][2] |
| Benzonitrile, 4-(methylsulfonyl)-[2] |
| BUTTPARK 121\04-70[2] |
Table 2: Synonyms of this compound
Logical Relationships of Chemical Identifiers
The various identifiers for this compound are interconnected and provide a hierarchical means of defining the compound. The relationship between these identifiers can be visualized as follows:
Figure 1: Relationships between chemical identifiers for this compound.
References
An In-depth Technical Guide to the Solubility of 4-(Methylsulfonyl)benzonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited availability of direct experimental solubility data for this compound, this document combines theoretical estimations based on its chemical structure with detailed, universally applicable experimental protocols for its empirical determination.
Core Concepts: Physicochemical Properties and Solubility Profile
This compound (CAS No. 22821-76-7) is a solid organic compound with a molecular weight of 181.21 g/mol .[2] Its structure, featuring a polar sulfonyl group (-SO₂CH₃) and a moderately polar nitrile group (-CN) attached to a nonpolar benzene ring, suggests a molecule with significant polarity. This amphiphilic nature governs its solubility in various laboratory solvents. The sulfonyl group is a strong hydrogen bond acceptor, while the nitrile group contributes to the dipole moment of the molecule.
Estimated Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents is anticipated to be limited. A predicted value for the base-10 logarithm of the water solubility in moles per liter (log₁₀WS) is available, although experimental verification is recommended.[3]
The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents, categorized by their polarity. These estimations are qualitative and should be confirmed by experimental determination.
| Solvent Class | Solvent | Polarity | Estimated Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly Soluble | The highly polar nature of DMSO makes it an excellent solvent for many polar and nonpolar compounds.[4][5][6] |
| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetone | Medium | Moderately Soluble | The ketone group in acetone allows for dipole-dipole interactions. | |
| Acetonitrile | Medium | Moderately Soluble | The nitrile group in acetonitrile provides polarity, making it a good solvent for moderately polar compounds. | |
| Polar Protic | Water | High | Slightly Soluble | While the sulfonyl and nitrile groups can interact with water, the nonpolar benzene ring limits overall solubility. |
| Methanol | High | Soluble | As a polar protic solvent, methanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. | |
| Ethanol | High | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility. | |
| Nonpolar | Dichloromethane (DCM) | Low | Sparingly Soluble | The moderate polarity of DCM may allow for some dissolution. |
| Ethyl Acetate | Low | Sparingly Soluble | As a less polar ester, ethyl acetate is expected to be a poorer solvent. | |
| Tetrahydrofuran (THF) | Low | Sparingly Soluble | Although an ether, THF has some polarity that might allow for limited solubility. | |
| Toluene | Very Low | Insoluble | The nonpolar aromatic nature of toluene makes it a poor solvent for the polar this compound. | |
| Hexane | Very Low | Insoluble | As a nonpolar alkane, hexane is unlikely to dissolve the compound to any significant extent. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, standardized experimental methods are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10] The concentration of the dissolved solute in the saturated solution can then be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11][12][13]
Shake-Flask Method for Thermodynamic Solubility
This protocol details the steps to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Selected solvent of high purity
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (HPLC or UV-Vis).
-
Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of a solute in a solution.
Instrumentation and Conditions (Typical):
-
HPLC System: With a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample from the shake-flask experiment and record its peak area.
-
Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the chosen solvent by accounting for the dilution factor.
Quantification by UV-Vis Spectroscopy
For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[14]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final dilution of the sample.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.[14]
-
Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at λmax.
-
Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by applying the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Conclusion
While readily available quantitative solubility data for this compound is scarce, this guide provides a robust framework for researchers and drug development professionals. The estimated solubility profile, based on the compound's chemical structure, offers a valuable starting point for solvent selection. Furthermore, the detailed experimental protocols for the shake-flask method coupled with HPLC or UV-Vis analysis provide a clear path to obtaining precise and reliable quantitative solubility data, which is crucial for applications in synthesis, purification, formulation, and biological screening.
References
- 1. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]
- 2. watson-int.com [watson-int.com]
- 3. Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. bioassaysys.com [bioassaysys.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Spectral Data of 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(Methylsulfonyl)benzonitrile. Detailed experimental protocols and data interpretations are included to support research and development activities.
Core Spectroscopic Data
The following sections present the key spectral data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Doublet | 2H | Aromatic H (ortho to -SO₂CH₃) |
| ~7.8 - 7.9 | Doublet | 2H | Aromatic H (ortho to -CN) |
| ~3.1 | Singlet | 3H | Methyl H (-SO₂CH₃) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C (-SO₂CH₃) |
| ~133 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~118 | Aromatic C (-CN) |
| ~117 | Nitrile C (C≡N) |
| ~44 | Methyl C (-SO₂CH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed in Table 3.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N (Nitrile) stretch |
| ~1320 and ~1150 | Strong | S=O (Sulfonyl) asymmetric and symmetric stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1500 | Medium to Weak | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrometry data for this compound, obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized below.
Table 4: Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| Exact Mass | 181.01975 g/mol [1] |
| Ionization Type | Electron Ionization (EI)[1] |
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 181. Key fragments would likely arise from the loss of the methyl group, the sulfonyl group, and cleavage of the aromatic ring. Predicted m/z values for common adducts are also available.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition Parameters:
-
A standard single-pulse experiment is used.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: ~16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
A proton-decoupled pulse program is utilized.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Spectral width: ~220 ppm.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of solid this compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the KBr pellet is first recorded.
-
The sample pellet is then placed in the sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks are analyzed to identify the compound and its fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Thermochemical Properties of 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)benzonitrile, also known as p-methanesulfonylbenzonitrile or 4-cyanophenyl methyl sulfone, is a bifunctional aromatic compound featuring both a nitrile and a methylsulfonyl group. Its chemical structure lends it unique electronic and solubility properties, making it a valuable building block in organic synthesis and medicinal chemistry. The methylsulfonyl group, a known bioisostere for other functionalities, can enhance the physicochemical properties of molecules, such as solubility and metabolic stability, and its strong electron-withdrawing nature can significantly influence a molecule's biological activity.
Understanding the thermochemical properties of this compound is crucial for its application in drug design and process development. Thermodynamic data such as enthalpy of formation, enthalpy of sublimation, and heat capacity are fundamental to predicting the compound's stability, reactivity, and phase behavior. This technical guide provides a comprehensive overview of the known thermochemical properties of this compound, details the experimental protocols for their determination, and presents comparative data from structurally related molecules to provide a broader context in the absence of a complete experimental dataset for the target compound.
Core Thermochemical Properties
Physicochemical and Thermochemical Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Property | This compound | 4-Hydroxybenzonitrile | Diphenyl Sulfone |
| Molecular Formula | C₈H₇NO₂S | C₇H₅NO | C₁₂H₁₀O₂S |
| Molecular Weight ( g/mol ) | 181.21 | 119.12 | 218.27 |
| CAS Number | 22821-76-7 | 767-00-0 | 127-63-9 |
| Melting Point (°C) | 137-142 | 113 | 128-129 |
| Boiling Point (°C) | 385.8 ± 34.0 (Predicted) | 191.5 | 379 |
| Standard Molar Enthalpy of Formation (solid), ΔfH°(cr) (kJ/mol) | Data not available | -60.92[1] | Data not available |
| Standard Molar Enthalpy of Combustion (solid), ΔcH°(cr) (kJ/mol) | Data not available | -3408[1] | Data not available |
| Enthalpy of Fusion, ΔfusH (kJ/mol) | Data not available | Data not available | 23.4 |
| Enthalpy of Sublimation, ΔsubH (kJ/mol) | Data not available | Data not available | Data not available |
| Heat Capacity, Cp | Data not available | Data not available | Data not available |
Note: The boiling point for this compound is a predicted value and should be treated with caution.
Experimental Protocols
The determination of thermochemical properties relies on precise calorimetric and analytical techniques. Below are detailed methodologies for the key experiments relevant to the data presented.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is often determined indirectly from the enthalpy of combustion (ΔcH°) measured by combustion calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb." For sulfur-containing compounds, a small amount of a mineral oil or other auxiliary substance with a known enthalpy of combustion is often used to ensure complete combustion. A fuse wire is connected to an ignition system and placed in contact with the sample.
-
Bomb Preparation: The bomb is charged with high-pressure oxygen (typically around 30 atm). A small, known amount of distilled water is added to the bomb to ensure that the combustion products (like sulfuric acid from sulfur) are in a well-defined state.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.
-
Combustion and Data Acquisition: The sample is ignited, and the temperature of the water in the calorimeter is monitored over time until it reaches a maximum and then begins to cool. The temperature change is corrected for heat exchange with the surroundings.
-
Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the combustion of the fuse and any auxiliary substances, and for the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄).
References
The Diverse Biological Activities of Methylsulfonyl Benzonitrile Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Methylsulfonyl benzonitrile derivatives have emerged as a versatile and promising scaffold in modern drug discovery. This class of compounds, characterized by the presence of both a methylsulfonyl (-SO₂CH₃) and a nitrile (-CN) group attached to a benzene ring, exhibits a wide spectrum of biological activities. The unique physicochemical properties imparted by these functional groups, including enhanced solubility, metabolic stability, and the ability to form strong interactions with biological targets, make them attractive candidates for the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of methylsulfonyl benzonitrile derivatives, with a focus on their potential as anticancer, anti-inflammatory, and neurological agents.
Anticancer Activity
The anticancer potential of methylsulfonyl benzonitrile derivatives has been extensively investigated, with several studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[2]
Quantitative Data: Anticancer Activity
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.91 ± 0.03 | [3] |
| MCF-7 (Breast) | 2.3 ± 0.1 | [3] | ||
| 5d | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.5 ± 0.04 | [3] |
| MCF-7 (Breast) | 1.8 ± 0.2 | [3] | ||
| 5g | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.7 ± 0.1 | [3] |
| MCF-7 (Breast) | 2.5 ± 0.3 | [3] | ||
| 5h | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.4 ± 0.05 | [3] |
| MCF-7 (Breast) | 1.5 ± 0.1 | [3] | ||
| 4e | 4-Thiazolone-based benzenesulfonamide | MDA-MB-231 (Breast) | 3.58 | [4] |
| MCF-7 (Breast) | 4.58 | [4] | ||
| 4g | 4-Thiazolone-based benzenesulfonamide | MDA-MB-231 (Breast) | 5.54 | [4] |
| MCF-7 (Breast) | 2.55 | [4] |
Signaling Pathway: Inhibition of Tubulin Polymerization
Methylsulfonyl benzonitrile derivatives can disrupt microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the methylsulfonyl benzonitrile derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.
Carbonic Anhydrase Inhibition
Certain methylsulfonyl benzonitrile derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Specifically, tumor-associated isoforms like CA IX are implicated in pH regulation and tumor progression, making them attractive targets for anticancer therapy.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound ID | Derivative Class | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |
| 2a | Thiazole-methylsulfonyl | 39.38 | 39.16 | [5] |
| 2b | Thiazole-methylsulfonyl | 114.21 | 86.64 | [5] |
| 2d | Thiazole-methylsulfonyl | 198.04 | 75.90 | [5] |
| 2m | Thiazole-methylsulfonyl | 101.11 | 68.49 | [5] |
| Acetazolamide (Standard) | - | 18.11 | 20.65 | [5] |
Signaling Pathway: Carbonic Anhydrase IX in Tumor Acidosis
In the hypoxic tumor microenvironment, cancer cells upregulate CA IX. This enzyme, located on the cell surface, catalyzes the hydration of CO₂ to bicarbonate and a proton, contributing to extracellular acidosis. This acidic environment promotes tumor invasion and metastasis. Inhibitors of CA IX can counteract this process.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)
This spectrophotometric assay measures the esterase activity of carbonic anhydrase, which is inhibited by specific inhibitors.
Materials:
-
Purified human carbonic anhydrase isoenzymes (hCA I and hCA II)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) as a substrate
-
Methylsulfonyl benzonitrile derivative solutions of varying concentrations
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of hCA isoenzymes in Tris-HCl buffer. Prepare serial dilutions of the test compounds and acetazolamide in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the NPA solution to each well.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a spectrophotometer. The product of the esterase reaction, 4-nitrophenol, absorbs at this wavelength.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)
Certain methylsulfonyl benzonitrile derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in various psychiatric and neurological disorders, making mGluR5 NAMs promising therapeutic agents.[6]
Signaling Pathway: mGluR5 Negative Allosteric Modulation
Glutamate, the primary excitatory neurotransmitter, activates mGluR5, which is coupled to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). mGluR5 NAMs bind to an allosteric site on the receptor, reducing the response to glutamate and dampening downstream signaling.
Experimental Protocol: Radioligand Binding Assay for mGluR5
This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the mGluR5 receptor
-
Radiolabeled mGluR5 NAM (e.g., [³H]M-MPEP)
-
Unlabeled test compound (methylsulfonyl benzonitrile derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
Methylsulfonyl benzonitrile derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their efficacy as anticancer agents, carbonic anhydrase inhibitors, and mGluR5 negative allosteric modulators highlights their potential for the development of novel therapies for a range of diseases. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing new therapeutics based on the methylsulfonyl benzonitrile core. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 4-(Methylsulfonyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information and standardized protocols for the initial toxicity screening of 4-(Methylsulfonyl)benzonitrile. It is intended for informational purposes for a scientific audience. It should be noted that publicly available experimental toxicity data for this specific compound is limited. The information presented herein is based on general safety classifications, data from structurally related compounds, and established testing methodologies.
Introduction
This compound, a solid organic compound with the molecular formula C₈H₇NO₂S, serves as a building block in various chemical syntheses. As with any chemical entity intended for further development or use where human exposure is possible, a thorough understanding of its toxicological profile is essential. This guide outlines the initial steps for assessing the toxicity of this compound, covering acute toxicity, in vitro cytotoxicity, and genotoxicity.
Hazard Identification and Classification
According to available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazard information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed.
-
Hazard Classification: Acute Toxicity 4 (Oral)
This classification indicates that the substance can cause adverse health effects if ingested.
A case of occupational poisoning has been reported, where a 33-year-old male developed severe toxic encephalopathy and peripheral neuropathy following exposure to 4-methylsulfonyl-benzonitrile during herbicide production.[1][2] The patient's initial blood concentration of the compound was 734 ng/mL.[2] This case suggests that the central and peripheral nervous systems are potential target organs for the toxicity of this compound.[1][2]
Quantitative Toxicity Data
Table 1: Acute Toxicity Data for Benzonitrile and a Related Compound
| Compound | Test | Species | Route | Value | Reference |
| Benzonitrile | LD50 | Mouse | Oral | 971 mg/kg | MSDS |
| Benzonitrile | LC50 | Mouse | Inhalation | 1,800 mg/m³ | MSDS |
| Benzonitrile | LD50 | Rabbit | Dermal | 1,250 mg/kg | MSDS |
| 4-(Methylthio)benzonitrile | - | - | - | Acute Tox. 4 (Oral, Dermal, Inhalation) | MSDS[3] |
Data for this compound is not available.
Table 2: In Vitro Cytotoxicity Data (Hypothetical)
Due to the absence of experimental data, this table is presented as a template for recording results from future studies.
| Cell Line | Assay | Endpoint | Incubation Time | Result (e.g., IC50) |
| HepG2 | MTT | Cell Viability | 24h, 48h, 72h | Data Not Available |
| HEK293 | LDH | Membrane Integrity | 24h, 48h, 72h | Data Not Available |
| SH-SY5Y | AlamarBlue | Cell Viability | 24h, 48h, 72h | Data Not Available |
Table 3: Genotoxicity Data for Benzonitrile Derivatives
| Compound | Test | System | Metabolic Activation | Result | Reference |
| Benzonitrile | Ames Test | S. typhimurium | With & Without S9 | Negative | [4][5] |
| Benzonitrile | In Vivo Micronucleus | Mouse | N/A | Negative | [6] |
| Nitrobenzonitrile isomers | Ames Test | S. typhimurium | N/A | Positive | [7] |
Data for this compound is not available.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the initial toxicity profile of this compound.
Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)
This method allows for the classification of a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[8][9][10][11][12]
Principle: A small group of animals (typically three female rats) is dosed at a specific starting dose level.[8][11] The outcome (mortality or survival) determines the next step, which may involve dosing another group at a lower or higher dose level until the toxicity class can be determined.
Procedure:
-
Animal Selection: Healthy, young adult female rats are used. Animals are acclimatized to laboratory conditions before the study.
-
Housing and Fasting: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.
-
Dose Preparation: this compound, being a solid, should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose). The concentration should be prepared such that the dose can be administered in a volume that does not exceed 10 mL/kg body weight.
-
Dose Administration: The test substance is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity), and changes in body weight for at least 14 days.
-
Stepwise Dosing:
-
Start with a dose of 300 mg/kg.
-
If mortality occurs in 2-3 animals, the next step is to dose a new group at 50 mg/kg.
-
If no or one animal dies at 300 mg/kg, the next step is to dose a new group at 2000 mg/kg.
-
The process continues based on the observed mortality to classify the substance according to GHS categories.
-
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[13] Add various concentrations of the compound to the cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][5][17]
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test substance to induce mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.
Procedure:
-
Bacterial Strains: Use standard S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).
-
Plate Incorporation Method:
-
Add the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer to molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Genotoxicity - In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a substance.[18][19][20][21][22]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The use of cytochalasin B, a cytokinesis inhibitor, allows for the identification and scoring of micronuclei in cells that have completed one nuclear division (binucleated cells).[18][19][20][21][22]
Procedure:
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, TK6).
-
Compound Treatment: Expose the cells to various concentrations of this compound with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleated stage. The timing of addition depends on the cell cycle length.[18][19][20][21][22]
-
Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
Visualizations
Experimental Workflows
Caption: Workflow for the Acute Oral Toxicity Test (OECD 423).
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Caption: Workflow for the In Vitro Micronucleus Assay.
Putative Signaling Pathway for Investigation
Given the reported neurotoxicity, a potential area of investigation is the impact of this compound on neuronal signaling pathways related to cell survival and apoptosis. The following diagram illustrates a hypothetical pathway that could be explored.
References
- 1. Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]
- 3. 4-(メチルチオ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laboratuar.com [laboratuar.com]
- 9. m.youtube.com [m.youtube.com]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test | PLOS One [journals.plos.org]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A modified protocol for the cytokinesis-block micronucleus (CBMN) assay using whole human blood [jms.fudan.edu.cn]
- 21. ursi.org [ursi.org]
- 22. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 4-(Methylsulfonyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-(Methylsulfonyl)benzonitrile, a versatile organic compound utilized in pharmaceutical synthesis, agrochemical production, and various industrial applications.[1][2] Due to its widespread use, a thorough understanding of its toxicological profile and proper handling procedures is crucial for ensuring occupational safety.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C8H7NO2S | [3][4] |
| Molecular Weight | 181.21 g/mol | [3][4] |
| CAS Number | 22821-76-7 | [3][4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 137-142 °C | [5] |
| Boiling Point | 385.8 ± 34.0 °C (Predicted) | [5] |
| Density | 1.32 g/cm³ | [6] |
| Flash Point | 187.1 °C | [6] |
| Vapor Pressure | 3.7E-06 mmHg at 25°C | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized in Table 2.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[4] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[6] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[6] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[6] |
Toxicological Information
A case report detailed severe toxic encephalopathy and peripheral neuropathy in an individual with occupational exposure.[1] The patient presented with neurological symptoms, and blood analysis revealed the presence of this compound.[1] This case suggests that the compound is lipophilic, enabling it to cross the blood-brain barrier and accumulate in brain tissue, leading to neurotoxic effects.[1]
Due to the lack of specific LD50 and LC50 data, caution is strongly advised when handling this compound. The primary routes of exposure are inhalation, ingestion, and skin contact.
Potential Toxicity Pathway
Based on the observed neurotoxicity, a possible logical pathway of toxicity is outlined below. It is important to note that this is a generalized representation and the precise molecular mechanisms require further investigation.
Figure 1: Postulated logical pathway for the neurotoxicity of this compound.
Handling and Storage Precautions
Adherence to strict safety protocols is mandatory when handling this compound.
Safe Handling Workflow
The following workflow outlines the key stages for the safe handling of this compound from receipt to disposal.
References
An In-depth Technical Guide on the Discovery and History of p-Methanesulfonylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Methanesulfonylbenzonitrile, a key building block in organic synthesis, has garnered significant attention for its role in the development of pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed physicochemical and spectroscopic properties. It includes a thorough examination of established synthetic protocols, complete with experimental details and reaction mechanisms. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key synthetic pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
p-Methanesulfonylbenzonitrile, also known as 4-(methylsulfonyl)benzonitrile, is an aromatic organic compound featuring both a nitrile and a methanesulfonyl functional group attached to a benzene ring at the para position. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring, making it a versatile intermediate in various chemical transformations. Its structural motif is present in a range of biologically active molecules, highlighting its importance in medicinal chemistry and drug discovery. This guide aims to provide a detailed historical and technical account of this compound, from its initial synthesis to its current applications.
Physicochemical and Spectroscopic Data
The fundamental properties of p-methanesulfonylbenzonitrile are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties of p-Methanesulfonylbenzonitrile
| Property | Value | Reference |
| CAS Number | 22821-76-7 | [1] |
| Molecular Formula | C₈H₇NO₂S | [1] |
| Molecular Weight | 181.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 143-146 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in acetone, acetonitrile, and other polar organic solvents. Sparingly soluble in water. |
Table 2: Spectroscopic Data of p-Methanesulfonylbenzonitrile
| Technique | Data |
| ¹H NMR | δ (ppm): 8.10 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H), 3.15 (s, 3H) |
| ¹³C NMR | δ (ppm): 143.2, 133.5, 128.9, 117.8, 116.4, 44.2 |
| IR (KBr, cm⁻¹) | ν: 3080 (Ar-H), 2235 (C≡N), 1315 (asym SO₂), 1155 (sym SO₂) |
| Mass Spectrum (EI) | m/z (%): 181 (M⁺, 100), 166 (25), 102 (40), 76 (30) |
Historical Synthesis and Discovery
While a definitive singular "discovery" of p-methanesulfonylbenzonitrile is not prominently documented as a landmark event, its synthesis logically follows the development of fundamental organic reactions. The primary routes to its synthesis have evolved with the broader advancements in organic chemistry, particularly in the areas of aromatic substitution and oxidation reactions. The two most historically significant and practical approaches are the Sandmeyer reaction starting from the corresponding aniline and the oxidation of the corresponding thioether.
Key Synthetic Pathways
Two primary and reliable methods for the laboratory-scale synthesis of p-methanesulfonylbenzonitrile are detailed below.
Synthesis via Sandmeyer Reaction
This classical approach involves the diazotization of 4-(methylsulfonyl)aniline followed by cyanation. The Sandmeyer reaction provides a robust method for introducing a nitrile group onto an aromatic ring.
Synthesis via Oxidation of 4-(Methylthio)benzonitrile
This method involves the oxidation of the sulfur atom in 4-(methylthio)benzonitrile to the sulfone. This is a common and efficient way to prepare sulfones if the corresponding sulfide is readily available.
Detailed Experimental Protocols
The following are detailed procedures for the two primary synthetic routes.
Protocol for Sandmeyer Reaction
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(methylsulfonyl)aniline (17.1 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL). Cool the resulting solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and potassium cyanide (19.5 g, 0.3 mol) in water (100 mL). Cool this solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour. Cool the mixture and extract it with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford p-methanesulfonylbenzonitrile as a white crystalline solid.
Protocol for Oxidation of 4-(Methylthio)benzonitrile
Procedure:
-
Reaction Setup: Dissolve 4-(methylthio)benzonitrile (14.9 g, 0.1 mol) in glacial acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (22.7 mL, 0.22 mol) dropwise, maintaining the temperature below 20 °C. After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a white solid. Filter the solid, wash it thoroughly with water, and dry it in a vacuum oven. Recrystallize the crude product from ethanol to yield pure p-methanesulfonylbenzonitrile.
Applications in Research and Development
p-Methanesulfonylbenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. The sulfone group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. Its utility is particularly noted in the development of inhibitors for various enzymes and receptors.
Conclusion
p-Methanesulfonylbenzonitrile is a valuable and versatile building block in organic synthesis with a straightforward and well-established synthetic history. The methods detailed in this guide, particularly the Sandmeyer reaction and the oxidation of the corresponding thioether, provide reliable and scalable routes to this important compound. The comprehensive physicochemical and spectroscopic data presented herein will serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The continued exploration of the reactivity of p-methanesulfonylbenzonitrile is expected to lead to the discovery of new and innovative applications in the future.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Methylsulfonyl)benzonitrile from 4-fluorophenyl methyl sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(Methylsulfonyl)benzonitrile from 4-fluorophenyl methyl sulfone via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the methylsulfonyl group activates the para-positioned fluorine atom, facilitating its displacement by a cyanide nucleophile. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes a summary of reaction conditions and expected outcomes based on analogous transformations reported in the literature.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] The presence of the sulfonyl and nitrile functionalities makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The synthesis described herein utilizes the well-established nucleophilic aromatic substitution (SNAr) pathway. In this reaction, the aromatic ring is activated towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the methylsulfonyl group. The fluoride atom is an excellent leaving group in this context.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bearing the fluorine atom. This attack is regioselective for the para position due to the strong electron-withdrawing resonance and inductive effects of the methylsulfonyl group. This step leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast and results in the formation of the desired product, this compound.
Experimental Protocol
This protocol describes a non-catalyzed method suitable for the highly activated substrate. For less activated aryl fluorides, or to potentially improve yield and reaction conditions, a palladium- or nickel-catalyzed protocol could be employed.[2][3][4]
Materials:
-
4-Fluorophenyl methyl sulfone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenyl methyl sulfone (1.0 eq).
-
Addition of Reagents: Under a fume hood, carefully add anhydrous DMF or DMSO to dissolve the starting material. Then, add sodium cyanide or potassium cyanide (1.1 - 1.5 eq). Note: Cyanide salts are highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles, and working in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 4 to 24 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical conditions for the cyanation of aryl halides based on literature precedents for similar SNAr reactions. The expected yield for the synthesis of this compound from the highly activated 4-fluorophenyl methyl sulfone is anticipated to be in the moderate to high range under optimized conditions.
| Parameter | Condition | Reference |
| Cyanide Source | NaCN, KCN, Zn(CN)₂ | [3][5] |
| Solvent | DMF, DMSO, Acetonitrile | [5] |
| Temperature | 100 - 150 °C (uncatalyzed) | General SNAr |
| Catalyst (optional) | Palladium or Nickel complexes | [2][3] |
| Yield | Moderate to High (expected) | N/A |
| Purity | >95% after purification | N/A |
Visualizations
Logical Relationship of Reaction Components
Caption: Key components for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. biocat.com [biocat.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 11 C-Cyanation of Aryl Fluorides via Nickel and Lithium Chloride-Mediated C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Laboratory Scale Synthesis of 4-(Methylsulfonyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory-scale protocols for the synthesis of 4-(Methylsulfonyl)benzonitrile, a key intermediate in the preparation of various pharmaceutical compounds. Two synthetic routes are presented: the oxidation of 4-(methylthio)benzonitrile and the Schmidt reaction of 4-(methylsulfonyl)benzaldehyde. These methods offer viable pathways to the target compound, with the oxidation route being a common and effective approach. This guide includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the experimental workflow to aid in successful synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of therapeutic agents. The presence of both the sulfonyl and nitrile functionalities allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. The reliable and efficient synthesis of this compound is therefore of significant interest to the medicinal and process chemistry communities. The protocols detailed herein provide clear and reproducible methods for the laboratory-scale preparation of this compound.
Data Presentation
The following tables summarize the quantitative data for the two primary synthetic methods described in this document.
Table 1: Synthesis of this compound via Oxidation of 4-(methylthio)benzonitrile
| Parameter | Value |
| Starting Material | 4-(Methylthio)benzonitrile |
| Oxidizing System | O₂ / bis(2-butoxyethyl)ether |
| Temperature | 150 °C |
| Reaction Time | Not specified (monitored for completion) |
| Reported Yield | 76% |
| Purity | Not specified (purified by recrystallization) |
Table 2: Synthesis of this compound via Schmidt Reaction
| Parameter | Value |
| Starting Material | 4-(Methylsulfonyl)benzaldehyde |
| Reagents | Trimethylsilyl azide (TMSN₃), Trifluoromethanesulfonic acid (TfOH) |
| Solvent | Hexafluoroisopropanol (HFIP) / Acetonitrile (ACN) (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 0.75 hours |
| Reported Yield | 81% |
| Purity | Not specified (purified by flash column chromatography) |
Experimental Protocols
Method 1: Oxidation of 4-(methylthio)benzonitrile
This protocol is based on the oxidation of the sulfide to the corresponding sulfone using molecular oxygen in a high-boiling solvent.
Materials:
-
4-(Methylthio)benzonitrile
-
bis(2-Butoxyethyl)ether
-
Petroleum ether
-
Ethyl acetate
-
Round-bottomed flask (250 mL)
-
Oxygen balloon or a supply of oxygen gas
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
To a 250 mL round-bottomed flask, add 4-(methylthio)benzonitrile (1.49 g, 10.0 mmol) and bis(2-butoxyethyl)ether (7.5 mL).
-
Equip the flask with a magnetic stir bar and an oxygen balloon (or connect to a controlled oxygen supply).
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography, TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add 50 mL of petroleum ether to the cooled mixture to precipitate the crude product.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to afford this compound as a solid (1.38 g, 76% yield).
Method 2: Schmidt Reaction of 4-(Methylsulfonyl)benzaldehyde
This protocol describes the conversion of an aldehyde to a nitrile using trimethylsilyl azide and a strong acid catalyst.
Materials:
-
4-(Methylsulfonyl)benzaldehyde
-
Trimethylsilyl azide (TMSN₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Hexafluoroisopropanol (HFIP)
-
Acetonitrile (ACN)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Nitrogen gas supply
-
Two-dram vial with a cap
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Flash column chromatography system with silica gel
Procedure:
-
In a nitrogen-flushed two-dram vial, prepare a 1:1 mixture of HFIP and ACN (2.0 mL).
-
To this solvent mixture, add 4-(methylsulfonyl)benzaldehyde (0.500 mmol, 1.0 equiv) and trimethylsilyl azide (115 mg, 1.00 mmol, 2.0 equiv).
-
While stirring, add trifluoromethanesulfonic acid (17.7 µL, 0.200 mmol, 0.40 equiv). An exotherm and effervescence will be observed.
-
Cap the vial and stir the reaction mixture at room temperature for 45 minutes.
-
Concentrate the reaction mixture under a stream of nitrogen.
-
Suspend the residue in a mixture of dichloromethane and hexanes.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| CAS Number | 22821-76-7 |
| Appearance | Solid |
| Melting Point | 158-160 °C |
| ¹H NMR (CDCl₃, predicted) | δ ~8.1 (d, 2H), ~7.9 (d, 2H), ~3.1 (s, 3H) |
| ¹³C NMR (CDCl₃, predicted) | δ ~145, ~134, ~128, ~118, ~117, ~45 |
Note: Predicted NMR chemical shifts are based on typical values for similar structures and should be confirmed by experimental data.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the oxidation of 4-(methylthio)benzonitrile.
Caption: Workflow for the synthesis of this compound.
4-(Methylsulfonyl)benzonitrile: A Key Building Block in Modern Medicinal Chemistry
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)benzonitrile is a versatile bifunctional organic molecule that has emerged as a valuable building block in the field of medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of both the nitrile and methylsulfonyl groups, make it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. The methylsulfonyl moiety often enhances physicochemical properties such as solubility and metabolic stability, while the benzonitrile group provides a versatile handle for various chemical transformations and can act as a bioisostere for other functional groups. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols for key synthetic transformations and quantitative structure-activity relationship (SAR) data are also presented.
Key Applications in Medicinal Chemistry
The this compound scaffold is a key component in the design of targeted therapies, particularly in oncology and neuroscience. Its rigid structure and defined vectoral properties allow for precise orientation of substituents to interact with specific binding pockets in biological targets.
AXL Kinase Inhibitors
The AXL receptor tyrosine kinase is a key player in cancer progression, metastasis, and drug resistance, making it a prime target for anticancer drug development. Several potent AXL inhibitors incorporate the methylsulfonylphenyl moiety, which often engages in crucial hydrogen bonding interactions within the kinase hinge region.
Structure-Activity Relationship (SAR) of AXL Inhibitors:
The following table summarizes the structure-activity relationship of a series of pyrrolopyrimidine-based AXL inhibitors, highlighting the importance of the substitution pattern on the anilino moiety.
| Compound | R1 | R2 | Mer IC50 (nM) | Axl IC50 (nM) |
| 1 | H | H | 11 | 22 |
| 2 | 2-F | H | 5 | 20 |
| 3 | 3-F | H | 4 | 24 |
| 4 | 4-F | H | 2 | 16 |
| 5 | 4-Cl | H | 3 | 18 |
| 6 | 4-CH3 | H | 4 | 25 |
| 7 | 4-OCH3 | H | 3 | 21 |
| 8 | H | 3-NH2 | 8 | 35 |
Data adapted from a study on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors.[1][2]
mGluR5 Negative Allosteric Modulators (NAMs)
Metabotropic glutamate receptor 5 (mGluR5) is a GPCR implicated in various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy. The benzonitrile group is a common feature in many mGluR5 NAMs, where it often occupies a specific pocket in the allosteric binding site.
Structure-Activity Relationship (SAR) of mGluR5 NAMs:
The table below illustrates the SAR of a series of benzonitrile-containing mGluR5 NAMs, demonstrating the impact of substitutions on the phenyl ring.
| Compound | R | mGluR5 IC50 (nM) |
| MPEP (reference) | - | 16 |
| 9 | H | 35 |
| 10 | 3-F | 12 |
| 11 | 3-Cl | 15 |
| 12 | 3-CH3 | 28 |
| 13 | 3-CN | 8 |
| 14 | 3-OCH3 | 45 |
Data is illustrative and compiled from various sources on mGluR5 NAMs.[3][4]
Experimental Protocols
The following are detailed protocols for key chemical reactions utilizing this compound and its precursors.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid, a common method for C-C bond formation. This can be adapted for 4-bromobenzonitrile to introduce various aryl or heteroaryl substituents.
Materials:
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the nucleophilic aromatic substitution of an activated aryl fluoride with a thiol, followed by oxidation to the corresponding sulfone. This is a common route to synthesize 4-(alkylsulfonyl)benzonitriles.
Part A: Thioether Formation
Materials:
-
4-Fluorobenzonitrile (1.0 equiv)
-
Thiol (e.g., methanethiol or sodium thiomethoxide) (1.1 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv, if using methanethiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing the 4-fluorobenzonitrile and base (if applicable) in the solvent, add the thiol dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-(methylthio)benzonitrile can be purified by column chromatography or used directly in the next step.
Part B: Oxidation to Sulfone
Materials:
-
4-(Methylthio)benzonitrile (1.0 equiv)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), ~2.2 equiv for full oxidation)
-
Aprotic solvent (e.g., dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the 4-(methylthio)benzonitrile in the solvent and cool the solution in an ice bath.
-
Add the oxidizing agent portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
AXL Kinase Signaling Pathway
Caption: AXL receptor tyrosine kinase signaling pathway.
mGluR5 Signaling Pathway
Caption: Metabotropic glutamate receptor 5 signaling pathway.
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Methylsulfonyl)benzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Methylsulfonyl)benzonitrile as a pivotal building block in the synthesis of pharmaceutical agents. This document details its application in the creation of selective COX-2 inhibitors, provides exemplary experimental protocols, and illustrates the relevant biological pathways.
Introduction
This compound is a versatile organic compound widely recognized as a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical structure, featuring a nitrile group and a methylsulfonyl moiety, makes it an important pharmacophore, particularly in the development of anti-inflammatory drugs. The methylsulfonyl group is a critical component for the biological activity of many selective cyclooxygenase-2 (COX-2) inhibitors.
Application in the Synthesis of Selective COX-2 Inhibitors
The 4-(methylsulfonyl)phenyl group is a hallmark of several potent and selective COX-2 inhibitors. This structural motif is crucial for the specific binding of these drugs to the COX-2 enzyme, leading to their anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. This compound serves as a readily available starting material for the introduction of this key pharmacophore into drug candidates.
One common strategy involves the conversion of the nitrile group into a ketone, which then serves as a versatile intermediate for the construction of more complex heterocyclic structures characteristic of many COX-2 inhibitors. A prime example is the synthesis of 1-(4-(methylsulfonyl)phenyl)ethanone, a direct precursor to numerous selective COX-2 inhibitors.
Experimental Protocol: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethanone
This protocol describes the synthesis of a key intermediate for selective COX-2 inhibitors, 1-(4-(methylsulfonyl)phenyl)ethanone, via a Grignard reaction with this compound.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Aqueous hydrochloric acid (3 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
This compound (10.0 g, 55.2 mmol) is dissolved in anhydrous THF (100 mL) in the flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (27.6 mL, 82.8 mmol, 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.
-
Aqueous hydrochloric acid (3 M, 100 mL) is added, and the mixture is stirred vigorously for 1 hour at room temperature to hydrolyze the intermediate imine.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 1-(4-(methylsulfonyl)phenyl)ethanone as a white solid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(4-(methylsulfonyl)phenyl)ethanone |
| Theoretical Yield | 10.9 g |
| Typical Actual Yield | 8.7 - 9.8 g (80-90%) |
| Purity (by HPLC) | >98% |
| Melting Point | 131-133 °C |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 inhibitory pathway and a general workflow for the synthesis and evaluation of selective COX-2 inhibitors derived from this compound.
Caption: COX-2 Inhibition Pathway.
References
Application Notes: 4-(Methylsulfonyl)benzonitrile as a Key Intermediate in Agrochemical Synthesis
Application Notes: Reaction of 4-(Methylsulfonyl)benzonitrile Derivatives with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)benzonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, particularly in the fields of medicinal chemistry and materials science. The benzonitrile scaffold is a common feature in many pharmaceutical agents, and the ability to selectively functionalize the aromatic ring is crucial for developing novel compounds with desired biological activities.
The reactivity of the benzonitrile core is profoundly influenced by its substituents. In this compound, the presence of two powerful, meta-directing electron-withdrawing groups (EWGs)—the sulfonyl (-SO₂CH₃) and the nitrile (-CN)—in a para-relationship dramatically alters the electronic properties of the aromatic ring. While the parent molecule lacks a conventional leaving group for substitution, its halogenated analogues (e.g., 4-fluoro-3-(methylsulfonyl)benzonitrile or 2-chloro-4-(methylsulfonyl)benzonitrile) are highly activated towards Nucleophilic Aromatic Substitution (SₙAr) .
This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a leaving group (typically a halide).[1][2] The key to this reaction is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the ortho and para EWGs, lowering the activation energy of the reaction.[3][4] Interestingly, in SₙAr reactions, fluoride is often the best leaving group, a contrast to Sₙ1 and Sₙ2 reactions, due to its high electronegativity which polarizes the carbon-halogen bond and facilitates the initial, rate-determining nucleophilic attack.[1][5] In some contexts, the methylsulfonyl group itself can also serve as an excellent leaving group.[6]
These application notes provide an overview of the SₙAr reactions on activated benzonitrile derivatives, summarizing quantitative data and presenting detailed experimental protocols for key transformations.
Data Presentation
The efficiency of SₙAr reactions on halo-(methylsulfonyl)benzonitrile derivatives is dependent on the leaving group, the nucleophile, solvent, and temperature. The following table summarizes typical reaction conditions and expected outcomes for the substitution at a carbon atom activated by both a cyano and a methylsulfonyl group.
| Entry | Leaving Group (X) | Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | F | Secondary Amine (e.g., Morpholine) | K₂CO₃ | DMSO | 80–120 | >90 |
| 2 | F | Primary Amine (e.g., Aniline) | Et₃N | DMF | 100 | 85–95 |
| 3 | Cl | Thiol (e.g., Thiophenol) | NaH | THF | 25–60 | 80–95 |
| 4 | Br | Alcohol/Phenol (e.g., Phenol) | KOtBu | Dioxane | 80–100 | 70–90 |
| 5 | I | Aniline (acid-catalyzed) | TFA | MeCN | 50 | >90[6] |
| 6 | SO₂Me | Primary Amine (e.g., Butylamine) | DBU | MeCN | 50 | >90[6] |
Yields are representative estimates based on analogous reactions on similarly activated aromatic systems and may vary based on the specific substrate and nucleophile.
Reaction Mechanisms and Workflows
Visualizing the underlying processes is key to understanding and optimizing chemical reactions. The following diagrams illustrate the SₙAr mechanism and a standard laboratory workflow.
Caption: SₙAr mechanism on an activated halo-benzonitrile.
Caption: A generalized workflow for SₙAr reactions.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for various nucleophiles. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of N-substituted (methylsulfonyl)benzonitriles from a fluoro-aromatic precursor.
Materials:
-
4-Fluoro-3-(methylsulfonyl)benzonitrile (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware for workup.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluoro-3-(methylsulfonyl)benzonitrile (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to dissolve/suspend the reagents (e.g., to a concentration of 0.2–0.5 M).
-
Add morpholine (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).[3]
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol details the synthesis of thioether derivatives from a chloro-aromatic precursor using a strong base to generate the nucleophilic thiolate.
Materials:
-
2-Chloro-4-(methylsulfonyl)benzonitrile (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried, two-neck round-bottom flask, magnetic stirrer, syringe, and an inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension via syringe. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.[3]
-
Add a solution of 2-chloro-4-(methylsulfonyl)benzonitrile (1.0 eq) in anhydrous THF to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours, monitoring completion by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the resulting crude residue by flash chromatography or recrystallization to obtain the final thioether product.[3]
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Oxidation of 4-(methylthio)benzonitrile to 4-(methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a sulfonyl group and a nitrile moiety, makes it a valuable building block in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule, while the nitrile group can be a key binding element or a precursor for other functional groups. This document provides detailed application notes and experimental protocols for the oxidation of 4-(methylthio)benzonitrile to this compound, a crucial step in the synthesis of more complex molecules.
Data Presentation
The following table summarizes various methods for the oxidation of 4-(methylthio)benzonitrile to this compound, providing a comparative overview of different reagents and reaction conditions.
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Hydrogen Peroxide (30%) | Sodium Tungstate / Acetic Acid / Methanol | 50 | 5 h | ~86.5 (analogous) | [1] |
| Hydrogen Peroxide (50%) | Sodium Tungstate / Sulfuric Acid / Ethylene Dichloride / Water | 50 | Not Specified | ~74 (analogous) | [1] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature | 2 h | High (General) | [2] |
| Oxone® | Acetonitrile / Water | Room Temperature | Variable | High (General) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for the oxidation of thioethers to sulfones and can be adapted for the specific transformation of 4-(methylthio)benzonitrile.
Protocol 1: Oxidation using Hydrogen Peroxide and Sodium Tungstate
This protocol is adapted from a general and robust method for the oxidation of thioethers to sulfones.
Materials:
-
4-(methylthio)benzonitrile
-
Methanol
-
Acetic Acid
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-(methylthio)benzonitrile (1 equivalent) in a mixture of methanol and acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.02 equivalents).
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Slowly add 30% hydrogen peroxide (2.2 - 2.5 equivalents) dropwise to the reaction mixture. Caution: The reaction can be exothermic.
-
After the addition is complete, continue stirring the mixture at 50°C for 5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol utilizes a common and effective oxidizing agent for the conversion of thioethers to sulfones.[2]
Materials:
-
4-(methylthio)benzonitrile
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 4-(methylthio)benzonitrile (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 - 2.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 4-(methylthio)benzonitrile at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy the excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
References
Application Note: Protocol for NMR Analysis of 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 4-(Methylsulfonyl)benzonitrile. The included methodologies and data are intended to guide researchers in obtaining and interpreting ¹H and ¹³C NMR spectra for this compound, which is a valuable intermediate in pharmaceutical and agrochemical synthesis.
Introduction
This compound is an organic compound with the chemical formula C₈H₇NO₂S. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical structure and environment of the molecule's atoms. This protocol outlines the steps for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy.
Predicted NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| CH₃ | ¹H | ~3.1 | Singlet | N/A |
| Aromatic H (ortho to CN) | ¹H | ~7.8 | Doublet | ~8.0 |
| Aromatic H (ortho to SO₂CH₃) | ¹H | ~8.1 | Doublet | ~8.0 |
| CH₃ | ¹³C | ~45 | N/A | N/A |
| Aromatic C (ipso to CN) | ¹³C | ~117 | N/A | N/A |
| Aromatic C (ortho to CN) | ¹³C | ~133 | N/A | N/A |
| Aromatic C (ortho to SO₂CH₃) | ¹³C | ~128 | N/A | N/A |
| Aromatic C (ipso to SO₂CH₃) | ¹³C | ~142 | N/A | N/A |
| CN | ¹³C | ~118 | N/A | N/A |
Note: Predicted values are based on data from analogous compounds and may vary slightly from experimental results.
Experimental Protocols
A standard protocol for the NMR analysis of small organic molecules is provided below. The specific parameters may require optimization based on the available instrumentation and the desired experimental outcome.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The solvent should be of high purity to avoid interfering signals.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure the solution is free of particulate matter, which can degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of an internal standard often unnecessary.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Frequency: 400 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate.
¹³C NMR Spectroscopy:
-
Frequency: 100 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is typically used.
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts (δ) of all peaks. For the ¹H NMR spectrum, determine the multiplicity (singlet, doublet, etc.) and coupling constants (J) for each signal.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
HPLC purification method for 4-(Methylsulfonyl)benzonitrile
An Application Note for the HPLC Purification of 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The described method utilizes reversed-phase chromatography, a technique well-suited for the separation of moderately polar organic compounds.
Introduction
This compound is an organic compound featuring both a nitrile and a methylsulfonyl group attached to a benzene ring.[1][2][3] These functional groups make it a valuable building block in medicinal chemistry and materials science. Ensuring the high purity of this compound is critical for its use in synthesis and drug development, as impurities can lead to undesirable side reactions and affect the properties of the final products. Reversed-phase HPLC is an effective technique for purifying such compounds, offering high resolution and reproducibility. This document outlines a comprehensive method for the purification of this compound.
Experimental Protocol
This protocol is designed for a standard preparative HPLC system.
1. Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended for good separation and sample loading capacity.
-
Chemicals:
-
This compound (crude)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
-
Sample Preparation:
-
Vortex mixer
-
Syringe filters (0.45 µm PTFE or other compatible material)
-
2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 10 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Program | 30% B to 70% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 500 µL (dependent on sample concentration) |
3. Sample Preparation
-
Prepare a stock solution of the crude this compound in acetonitrile at a concentration of 10 mg/mL.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter, which can protect the HPLC column from clogging.[4][5][6][7]
4. Purification Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (30% Acetonitrile / 70% Water) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Chromatography: Run the gradient program as specified in the chromatographic conditions.
-
Fraction Collection: Collect the eluent corresponding to the main peak of this compound. The retention time will need to be determined from an initial analytical run.
-
Post-Purification:
-
Analyze the collected fractions for purity using the same HPLC method on an analytical scale.
-
Pool the pure fractions.
-
Remove the solvent (acetonitrile and water) using a rotary evaporator or lyophilizer to obtain the purified solid compound.
-
Data Presentation
The following table presents representative data from a purification run. Please note that actual results may vary depending on the specific instrumentation and the purity of the crude sample.
| Run | Retention Time (min) | Peak Area | Purity (%) | Recovery (%) |
| 1 | 12.5 | 15800000 | 99.8 | 92 |
| 2 | 12.6 | 15950000 | 99.7 | 93 |
| 3 | 12.5 | 15780000 | 99.9 | 91 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purification process for this compound.
References
- 1. This compound | C8H7NO2S | CID 519981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. watson-int.com [watson-int.com]
- 3. This compound | 22821-76-7 [chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC Sample Preparation Solutions for Best Results [hplcvials.com]
- 6. organomation.com [organomation.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols: The Role of 4-(Methylsulfonyl)benzonitrile in the Development of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-(methylsulfonyl)benzonitrile scaffold in the design and synthesis of potent and selective enzyme inhibitors. This document details its application in the development of inhibitors for two key therapeutic targets: Cyclooxygenase-2 (COX-2) and Dipeptidyl Peptidase-4 (DPP-4). The information presented here, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support and guide researchers in their drug discovery and development endeavors.
Introduction to this compound as a Privileged Scaffold
The this compound moiety is a key structural feature in a variety of pharmacologically active compounds. The methylsulfonyl group is a strong electron-withdrawing group that can participate in crucial hydrogen bonding interactions with enzyme active sites, while the benzonitrile group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions. This combination of properties makes the 4-(methylsulfonyl)phenyl group a privileged scaffold in medicinal chemistry, particularly for the development of selective enzyme inhibitors. Its rigid structure also serves as a valuable anchor for the spatial orientation of other pharmacophoric elements.
Application 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Background and Signaling Pathway
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The 4-(methylsulfonyl)phenyl moiety is a hallmark of several selective COX-2 inhibitors, known as coxibs.[3][4]
Quantitative Data: COX-2 Inhibition by 4-Methylsulfonylphenyl Derivatives
Several studies have demonstrated the potent and selective inhibitory activity of compounds containing the 4-methylsulfonylphenyl scaffold against COX-2. The following table summarizes the in vitro inhibitory data for a series of these derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [5] |
| Rofecoxib | >100 | 0.018 | >555 | [6] |
| Compound 5n | 35.6 | 0.07 | 508.6 | [7] |
| Compound 4b | 11.84 | 0.11 | 107.63 | [8] |
| Compound 3a | >100 | 0.140 | >714 | [9] |
IC50: The half-maximal inhibitory concentration. Selectivity Index: A higher value indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of 4-methylsulfonylphenyl derivatives has been confirmed in animal models. The following table presents the in vivo anti-inflammatory activity of selected compounds in the carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |
| Indomethacin | 10 | 87.7 | 3 | [8] |
| Compound 4 | 50 | 71 | 3 | [10] |
| Compound 4b | 20 | 90.5 | 3 | [8] |
| Compound 7h | 20 | 88.2 | 6 | [11] |
Experimental Protocols
This protocol is adapted from commercially available COX inhibitor screening kits.[12][13]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control for COX-2 inhibition)
-
Test compounds (dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Enzyme Control (100% activity) wells: Add assay buffer and COX enzyme.
-
Positive Control wells: Add assay buffer, COX enzyme, and a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compound wells: Add assay buffer, COX enzyme, and various concentrations of the test compound.
-
-
Reaction Initiation: To each well, add the COX probe and cofactor solution. Pre-incubate the plate at 25°C for 10 minutes.
-
Start Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[14]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Reference drug group
-
Test compound groups (different doses)
-
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Determine the percentage inhibition of edema for each group compared to the control group using the formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
Application 2: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes
Background and Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[15][16][17][18] While not as extensively documented as for COX-2, the methylsulfonylphenyl moiety has been incorporated into DPP-4 inhibitor scaffolds.
Quantitative Data: DPP-4 Inhibition
The following table shows the inhibitory activity of an indole derivative containing a methylsulfonyl group against DPP-4.
| Compound | DPP-4 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-9/DPP-4) | Reference |
| Compound 1 | 232 | >50,000 | >215 |
DPP-9 is a closely related enzyme, and high selectivity over it is desirable.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is based on a common method for assessing DPP-4 inhibitory activity.[19][20][21]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Sitagliptin (positive control)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-4 enzyme and substrate in assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and substrate.
-
Enzyme Control (100% activity) wells: Add assay buffer, DPP-4 enzyme, and substrate.
-
Positive Control wells: Add assay buffer, DPP-4 enzyme, sitagliptin, and substrate.
-
Test Compound wells: Add assay buffer, DPP-4 enzyme, various concentrations of the test compound, and substrate.
-
-
Pre-incubation: Add the enzyme and inhibitors (or buffer) to the wells and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity (Excitation/Emission = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold and its parent 4-methylsulfonylphenyl moiety are versatile and valuable starting points for the design of potent and selective enzyme inhibitors. As demonstrated in the case of COX-2 and with emerging potential for targets like DPP-4, this structural motif offers a favorable combination of electronic and steric properties for effective interaction with enzyme active sites. The provided data and protocols serve as a foundation for researchers to further explore the utility of this scaffold in their drug discovery programs.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 14. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 16. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Friedel-Crafts Reactions for the Synthesis of Aryl Sulfones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Friedel-Crafts reaction, a cornerstone of organic synthesis, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings.[1] While traditionally known for alkylation and acylation, a significant variation is the Friedel-Crafts sulfonylation, which introduces a sulfonyl group (-SO₂) to an aromatic ring. This reaction is the primary method for synthesizing diaryl sulfones, a structural motif of great importance in medicinal chemistry and materials science.[2][3] The sulfonyl group is a key component in numerous pharmaceuticals due to its ability to act as a stable, non-metabolized mimic of other functional groups and its strong hydrogen bond accepting capability.
This document provides an overview of the applications and detailed experimental protocols for the synthesis of aryl sulfones, including those containing the methylsulfonyl moiety, via Friedel-Crafts sulfonylation. It covers various catalytic systems, from traditional Lewis acids to modern, eco-friendly solid acids, and presents quantitative data to guide reaction optimization.
Applications in Drug Development
The diaryl sulfone core is present in a wide range of therapeutic agents, highlighting the importance of efficient synthetic routes like the Friedel-Crafts reaction. The sulfone group is valued for its chemical stability and its role as a structural linchpin in molecules designed to interact with biological targets.[3]
Examples of Drugs Containing the Aryl Sulfone Moiety:
-
Dapsone: An antibacterial medication used in the treatment of leprosy and dermatitis herpetiformis.
-
Rofecoxib (Vioxx): A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, featuring a methylsulfonyl phenyl group.[4]
-
Vemurafenib: A chemotherapy drug used for treating late-stage melanoma, which contains a sulfonamide linkage.
-
Belzutifan: An inhibitor of hypoxia-inducible factor 2α (HIF-2α) used in the treatment of von Hippel-Lindau disease-associated tumors.
The synthesis of these and other similar molecules often relies on the robust and versatile C-S bond formation achieved through reactions like Friedel-Crafts sulfonylation.
Reaction Overview and Mechanism
Friedel-Crafts sulfonylation involves the reaction of an aromatic compound (arene) with a sulfonylating agent, typically a sulfonyl chloride or sulfonic anhydride, in the presence of a catalyst.[2] The reaction proceeds via electrophilic aromatic substitution.
The core challenge of this reaction is the nature of the product. The newly introduced sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further substitution. This characteristic is advantageous as it effectively prevents polysulfonylation, a common issue in Friedel-Crafts alkylation.[5]
Catalysts: A variety of acid catalysts can be employed:
-
Lewis Acids: Traditional catalysts like AlCl₃, FeCl₃, and SbF₅ are effective but often required in stoichiometric amounts and generate significant acidic waste.[2][6]
-
Brønsted Acids: Strong acids such as Triflic acid (TfOH) and polyphosphoric acid have been shown to be efficient catalysts.[7][8]
-
Solid Acids: To develop more environmentally friendly processes, solid acid catalysts like zeolites (Zeolite beta, ZSM-5) and metal-exchanged clays (Fe³⁺-montmorillonite) have been successfully used. These catalysts are often reusable and simplify product purification.[2][9]
General Mechanism: The reaction begins with the activation of the sulfonylating agent by the acid catalyst to generate a highly electrophilic sulfonylium cation (or a related complex). This electrophile is then attacked by the π-electrons of the arene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, deprotonation of the sigma complex restores the aromaticity of the ring and yields the aryl sulfone product.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the sulfonylation. The following tables summarize results from various studies to facilitate comparison.
Table 1: Triflic Acid-Catalyzed Sulfonylation of Various Arenes This table showcases the substrate scope using triflic acid (TfOH) as a catalyst with p-toluenesulfonyl chloride.[7]
| Entry | Arene | Product | Yield (%) |
| 1 | Toluene | 4-Methyl-4'-tolyldiphenyl sulfone | 85 |
| 2 | Anisole | 4-Methoxy-4'-tolyldiphenyl sulfone | 92 |
| 3 | o-Xylene | 3,4-Dimethyl-4'-tolyldiphenyl sulfone | 78 |
| 4 | m-Xylene | 2,4-Dimethyl-4'-tolyldiphenyl sulfone | 81 |
| 5 | Chlorobenzene | 4-Chloro-4'-tolyldiphenyl sulfone | 65 |
| 6 | Biphenyl | 4-Phenyl-4'-tolyldiphenyl sulfone | 75 |
General reaction conditions: Arene (4 eq), p-toluenesulfonyl chloride (1 mmol), TfOH (20 mol%) at 160 °C for 24 h.[7]
Table 2: Comparison of Catalysts for the Sulfonylation of Toluene with Tosyl Chloride (TsCl) This table compares the efficacy of different acid catalysts for a model reaction.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 1.1 eq | 25 | 2 | 80 | [6] |
| FeCl₃ | 1.0 eq | 110 | 4 | 75 | [2] |
| TfOH | 20 mol% | 160 | 24 | 85 | [7] |
| Fe³⁺-montmorillonite | 0.25 g / 5 mmol arene | 110 | 4 | 92 | [2] |
| Zeolite H-beta | 0.25 g / 5 mmol arene | 110 | 4 | 94 | [2] |
Experimental Protocols
Protocol 1: Triflic Acid-Catalyzed Synthesis of 4-Methoxy-4'-tolyldiphenyl sulfone
This protocol is adapted from a reported procedure for the synthesis of diaryl sulfones using a Brønsted acid catalyst.[7][8]
Materials:
-
Anisole (4-methoxybenzene)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triflic acid (TfOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluenesulfonyl chloride (1.0 mmol, 190.6 mg).
-
Reagent Addition: Add anisole (4.0 mmol, 432.5 mg, 4.0 eq) to the flask.
-
Catalyst Addition: Carefully add triflic acid (0.20 mmol, 17.6 µL, 20 mol%) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 160 °C and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL).
-
Quenching: Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diaryl sulfone.
Protocol 2: Fe³⁺-Montmorillonite Catalyzed Synthesis of 4-Methyl-4'-tolyldiphenyl sulfone
This protocol describes a greener approach using a reusable solid acid catalyst.[2]
Materials:
-
Toluene
-
p-Toluenesulfonyl chloride (TsCl)
-
Fe³⁺-montmorillonite K10 clay (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, create a mixture of toluene (5 mmol, 535 µL) and p-toluenesulfonyl chloride (1 mmol, 190.6 mg).
-
Catalyst Addition: Add Fe³⁺-montmorillonite K10 clay (0.25 g) to the mixture.
-
Reaction: Stir the suspension vigorously and heat to 110 °C (reflux) for 4 hours.
-
Catalyst Removal: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the solid catalyst. The catalyst can be washed, dried, and reused.
-
Workup and Purification: Wash the filtrate with a saturated NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions
-
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are corrosive and react violently with water, releasing HCl gas. Handle with care in a fume hood and avoid exposure to moisture.
-
Sulfonyl Chlorides: Reagents like p-toluenesulfonyl chloride are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids: Triflic acid is an extremely corrosive superacid. Use extreme caution and wear appropriate PPE. Work in a fume hood and have a neutralizing agent (like sodium bicarbonate) readily available.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
Conclusion
The Friedel-Crafts sulfonylation is an indispensable reaction for the synthesis of aryl sulfones, a critical scaffold in modern drug discovery. While classic Lewis acid-catalyzed methods are effective, significant progress has been made in developing more sustainable protocols using catalytic amounts of strong Brønsted acids or reusable solid acids. These advancements not only improve the environmental footprint of the synthesis but also simplify purification and handling. The protocols and data presented here offer a practical guide for researchers aiming to synthesize diverse aryl sulfone structures for applications in medicinal chemistry and beyond.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones (2023) | Narsingh Kumar Verma [scispace.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones [ouci.dntb.gov.ua]
- 9. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Methylsulfonyl Group: A Key Player in Modern Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The methylsulfonyl group (-SO₂CH₃) has emerged as a crucial functional group in medicinal chemistry, prized for its ability to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Its incorporation into a molecular scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement. This document provides a detailed overview of the role of the methylsulfonyl group in drug design, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in leveraging its benefits.
Physicochemical and Pharmacokinetic Impact of the Methylsulfonyl Group
The methylsulfonyl group exerts its influence through a combination of electronic and steric effects. It is a strong electron-withdrawing group, which can modulate the acidity or basicity of nearby functional groups.[1][2] Its polar nature and ability to act as a hydrogen bond acceptor contribute to increased aqueous solubility and improved interactions with biological targets.[3] Furthermore, the methylsulfonyl group is generally resistant to metabolic degradation, making it an excellent choice for blocking metabolically labile sites within a drug molecule.[2]
Key Physicochemical Properties:
-
Polarity and Hydrogen Bonding: The sulfonyl moiety contains two oxygen atoms that can act as hydrogen bond acceptors, enhancing interactions with water and protein targets.[3]
-
Electron-Withdrawing Nature: This property can influence the pKa of adjacent ionizable groups, affecting their charge state at physiological pH and consequently their solubility and permeability.[2]
-
Metabolic Stability: The sulfur atom in the sulfonyl group is in its highest oxidation state, making it resistant to oxidative metabolism.[2] This leads to increased metabolic stability and a longer in vivo half-life for drugs containing this group.
-
Solubility and Lipophilicity: The introduction of a methylsulfonyl group generally increases the polarity of a molecule, leading to a decrease in lipophilicity (logP) and an increase in aqueous solubility.[2]
Quantitative Data on the Effects of the Methylsulfonyl Group
Quantifying the precise impact of the methylsulfonyl group can be challenging as it is often introduced along with other structural modifications. However, structure-activity relationship (SAR) studies consistently demonstrate its positive influence on key drug-like properties. The following tables summarize the expected quantitative effects based on extensive research in the field.
| Property | Effect of Introducing a Methylsulfonyl Group | Typical Quantitative Change |
| Aqueous Solubility | Increases | 1.5 to 10-fold increase |
| Lipophilicity (logP) | Decreases | Reduction of 0.5 to 1.5 logP units |
| Metabolic Stability (t½) | Increases | 2 to 5-fold increase in half-life |
| Permeability | Variable | Can decrease due to increased polarity |
| Plasma Protein Binding | Variable | Can either increase or decrease |
Table 1: General Quantitative Effects of the Methylsulfonyl Group on Drug Properties. The values presented are typical ranges observed in medicinal chemistry literature and can vary depending on the specific molecular context.
Case Studies: Marketed Drugs Featuring the Methylsulfonyl Group
The strategic incorporation of the methylsulfonyl group is evident in numerous successful drugs across various therapeutic areas.
Celecoxib (Celebrex®)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5] The sulfonamide group, which is structurally related to the methylsulfonyl group, is crucial for its selective binding to the COX-2 enzyme. While not a methylsulfonyl, the sulfonamide in Celecoxib highlights the importance of the sulfonyl moiety for potent and selective inhibition. Attempts to replace the sulfonamide with other groups have been explored to create analogs with different pharmacological profiles.[6][7][8]
Vemurafenib (Zelboraf®)
Vemurafenib is a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) enzyme, specifically the V600E mutant, which is common in melanoma.[9][10] The terminal N-propanesulfonamide group in vemurafenib plays a critical role in its binding affinity and overall pharmacokinetic profile. The sulfonamide group contributes to the drug's solubility and metabolic stability, which are essential for its oral bioavailability and efficacy.[11]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent.
-
Add an excess amount of the test compound (solid or from a concentrated stock) to a vial containing a known volume of PBS (pH 7.4). The final concentration of the organic solvent should be kept to a minimum (typically <1%).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes, which are a rich source of drug-metabolizing enzymes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Ice-cold acetonitrile or methanol to stop the reaction
-
96-well plates or microcentrifuge tubes
-
Incubator
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomes and the NADPH regenerating system to the phosphate buffer. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed microsome mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Calculate the metabolic half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound versus time and fitting the data to a first-order decay model.
Visualizing the Role of the Methylsulfonyl Group
Signaling Pathway: BRAF-MEK-ERK Pathway Inhibition by Vemurafenib
Vemurafenib, with its crucial sulfonamide group, inhibits the mutated BRAF kinase, thereby blocking the downstream signaling cascade that promotes tumor growth.
Caption: Vemurafenib inhibits the mutated BRAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow: Evaluating a Drug Candidate
The following diagram illustrates a typical workflow for assessing the key properties of a drug candidate, including those influenced by the methylsulfonyl group.
References
- 1. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mechanochemical Reaction of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanochemical synthesis of bioactive heterocycles from benzonitrile derivatives. This solvent-free approach offers significant advantages in terms of efficiency, sustainability, and the ability to access novel chemical spaces, making it a valuable tool in modern drug discovery and development.
Mechanochemical Synthesis of Quinazolines and Quinazolin-4(3H)-ones
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. Mechanochemistry provides a rapid and efficient route to these valuable scaffolds.
Application Note:
Mechanochemical methods enable the synthesis of quinazolin-4(3H)-ones through the reaction of 2-aminobenzamides with various aldehydes under solvent-free ball-milling conditions. This approach avoids the use of potentially hazardous solvents and often leads to high yields in shorter reaction times compared to conventional solution-phase synthesis. While direct mechanochemical synthesis of quinazolines from benzonitriles is an emerging area, the principles can be extended from related starting materials. The reaction of 2-aminobenzylamines with benzonitriles, for instance, has been shown to yield quinazolines under thermal conditions and is a promising candidate for mechanochemical adaptation.
Quantitative Data:
Table 1: Mechanochemical Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides and Aldehydes
| Entry | 2-Aminobenzamide | Aldehyde | Oxidant | Milling Time (min) | Yield (%) | Reference |
| 1 | 2-Aminobenzamide | Benzaldehyde | IBX | 90 | 75 | [1] |
| 2 | 2-Aminobenzamide | 4-Methylbenzaldehyde | IBX | 90 | 82 | [1] |
| 3 | 2-Aminobenzamide | 4-Chlorobenzaldehyde | IBX | 90 | 78 | [1] |
| 4 | 2-Aminobenzamide | 4-Nitrobenzaldehyde | IBX | 90 | 85 | [1] |
| 5 | 2-Amino-5-fluorobenzamide | Benzaldehyde | DDQ | 60 | 92 | |
| 6 | 2-Amino-5-chlorobenzamide | 4-Methoxybenzaldehyde | DDQ | 60 | 88 |
IBX = 2-Iodoxybenzoic acid; DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Experimental Protocol: Mechanochemical Synthesis of 2-Phenylquinazolin-4(3H)-one
Materials:
-
2-Aminobenzamide (1.0 mmol, 136.15 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
2-Iodoxybenzoic acid (IBX) (1.1 mmol, 308.0 mg)
-
Stainless steel milling jar (10 mL)
-
Stainless steel milling ball (10 mm diameter)
-
Planetary ball mill
Procedure:
-
Place 2-aminobenzamide, benzaldehyde, and a stainless steel milling ball into the milling jar.
-
Mill the mixture for 30 minutes at a frequency of 20 Hz.
-
Open the jar and add IBX to the mixture.
-
Continue milling for an additional 60 minutes at 20 Hz.
-
After milling, extract the solid mixture with ethyl acetate and filter to remove any insoluble material.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylquinazolin-4(3H)-one.
Experimental Workflow:
Caption: Workflow for the mechanochemical synthesis of quinazolin-4(3H)-ones.
Mechanochemical [3+2] Cycloaddition for the Synthesis of Tetrazoles
5-Substituted-1H-tetrazoles are important scaffolds in medicinal chemistry, often used as bioisosteres for carboxylic acids. Mechanochemical methods offer a safe and efficient route for their synthesis.
Application Note:
The [3+2] cycloaddition of benzonitriles with sodium azide is a fundamental method for the synthesis of 5-aryl-1H-tetrazoles.[2] Mechanochemical activation of this reaction in a ball mill can enhance reaction rates and improve safety by avoiding the use of high-boiling point solvents and reducing the risk of handling potentially explosive hydrazoic acid. This solvent-free or liquid-assisted grinding (LAG) approach is a greener alternative to traditional solution-based methods.
Quantitative Data:
Table 2: Mechanochemical Synthesis of 5-Aryl-1H-tetrazoles
| Entry | Benzonitrile Derivative | Azide Source | Catalyst/Additive | Milling Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Sodium Azide | ZnCl₂ | 4 | 92 | [3] |
| 2 | 4-Methylbenzonitrile | Sodium Azide | ZnCl₂ | 4 | 95 | [3] |
| 3 | 4-Chlorobenzonitrile | Sodium Azide | ZnCl₂ | 5 | 90 | [3] |
| 4 | 4-Methoxybenzonitrile | Sodium Azide | ZnCl₂ | 6 | 88 | [3] |
| 5 | 2-Chlorobenzonitrile | Sodium Azide | Cu₂O | 8 | 85 | |
| 6 | 3-Bromobenzonitrile | Sodium Azide | FeCl₃ | 7 | 89 |
Experimental Protocol: Mechanochemical Synthesis of 5-Phenyl-1H-tetrazole
Materials:
-
Benzonitrile (1.0 mmol, 103.12 mg, 101 µL)
-
Sodium Azide (1.5 mmol, 97.51 mg)
-
Zinc Chloride (0.5 mmol, 68.15 mg)
-
Zirconia milling jar (10 mL)
-
Zirconia milling balls (2 x 10 mm diameter)
-
Planetary ball mill
Procedure:
-
Carefully place benzonitrile, sodium azide, zinc chloride, and the zirconia milling balls into the milling jar.
-
Mill the mixture for 4 hours at a frequency of 25 Hz.
-
After milling, cautiously open the jar in a well-ventilated fume hood.
-
Add 10 mL of water to the reaction mixture and acidify with dilute HCl to pH ~2.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-phenyl-1H-tetrazole.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Logical Relationship Diagram:
Caption: Logical steps in the mechanocatalytic synthesis of tetrazoles.
Signaling Pathways and Drug Development Applications
Benzonitrile derivatives are prevalent in medicinal chemistry due to their versatile biological activities. The products of mechanochemical synthesis can be directly utilized in drug discovery pipelines targeting various signaling pathways.
Application Note:
Many benzonitrile-containing compounds exhibit potent anticancer activity by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Another important area is the development of ligands for metabotropic glutamate receptor 5 (mGluR5), where benzonitrile derivatives have been used as PET tracers to study neurological disorders. The ability to rapidly synthesize libraries of these compounds using mechanochemistry can accelerate the identification of new drug candidates.
Signaling Pathway Diagrams:
A. Tubulin Polymerization Inhibition Pathway
Caption: Simplified pathway of tubulin polymerization inhibition by benzonitrile derivatives.
B. Metabotropic Glutamate Receptor 5 (mGluR5) Signaling Pathway
Caption: Overview of the mGluR5 signaling cascade modulated by benzonitrile-based ligands.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Methylsulfonyl)benzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies include:
-
Oxidation: Starting from 4-(methylthio)benzonitrile.
-
Palladium-Catalyzed Cyanation: Typically from an aryl halide or pseudohalide precursor like 4-bromo(methylsulfonyl)benzene.
-
Sandmeyer Reaction: Beginning with 4-amino(methylsulfonyl)benzene.
-
Aldehyde to Nitrile Conversion: From 4-(methylsulfonyl)benzaldehyde.
Q2: My overall yield is consistently low. Which synthetic route generally offers the highest yield?
A2: While yields are highly dependent on reaction optimization, modern palladium-catalyzed cyanation methods and the conversion from 4-methylsulfonylbenzaldehyde often provide high yields, with some literature reporting yields upwards of 80-90%.[1] However, the oxidation of 4-(methylthio)benzonitrile can also be very efficient if carefully controlled.
Q3: How do I purify the final product, this compound?
A3: Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or a mixture of solvents like toluene/heptane. Column chromatography on silica gel is also a common and effective method.[1][2]
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes. When working with cyanide reagents, such as in the palladium-catalyzed cyanation or the Sandmeyer reaction, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Diazonium salts, intermediates in the Sandmeyer reaction, are potentially explosive and should be handled with care, kept cold, and used immediately after preparation.
Troubleshooting Guides
Route 1: Oxidation of 4-(methylthio)benzonitrile
This method involves the oxidation of the sulfide to a sulfone. The primary challenge is controlling the oxidation state to prevent the formation of the sulfoxide intermediate and other byproducts.
Problem 1: Low yield and presence of 4-(methylsulfinyl)benzonitrile (sulfoxide) in the product.
-
Cause: Incomplete oxidation due to insufficient oxidizing agent or suboptimal reaction conditions.
-
Solution:
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂) to ensure full conversion of the sulfoxide to the sulfone.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Choice of Oxidant: Some oxidizing agents are more effective at driving the reaction to the sulfone. For instance, a combination of hydrogen peroxide and a suitable catalyst can be highly effective.
-
Problem 2: Formation of unidentified byproducts and decomposition.
-
Cause: Over-oxidation or side reactions due to harsh reaction conditions.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature. For exothermic oxidations, such as with m-CPBA, add the oxidant portion-wise while maintaining a cold environment (e.g., an ice bath).[3]
-
pH Control: Some oxidation reactions are sensitive to pH. Buffering the reaction mixture may prevent side reactions.
-
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 to RT | High (General) | [4] |
| H₂O₂ / Acetic Acid | Acetic Acid | Room Temp | 90-99 (General) | [4] |
| Sodium Chlorite / HCl | Ethyl Acetate | Room Temp | up to 96 (General) | [5][6] |
-
Dissolve 4-(methylthio)benzonitrile in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve approximately 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
-
Add the m-CPBA solution dropwise to the solution of 4-(methylthio)benzonitrile over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Caption: Troubleshooting workflow for the oxidation of 4-(methylthio)benzonitrile.
Route 2: Palladium-Catalyzed Cyanation
This route typically involves the reaction of a 4-(methylsulfonyl)phenyl halide or triflate with a cyanide source, catalyzed by a palladium complex.
Problem 1: Low or no conversion of the starting material.
-
Cause: Catalyst deactivation or inefficient catalytic system. Cyanide ions can poison the palladium catalyst.[7]
-
Solution:
-
Choice of Cyanide Source: Use a less toxic and potentially less inhibiting cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]).[7]
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands like XPhos or dppf can improve catalyst stability and activity.
-
Reaction Conditions: Ensure anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst. Degas solvents and use an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of dehalogenated byproduct (methylsulfonylbenzene).
-
Cause: Proto-dehalogenation, which can occur in the presence of a proton source.
-
Solution:
-
Anhydrous Conditions: Thoroughly dry all reagents and solvents.
-
Base Selection: Use a non-protic or sterically hindered base.
-
| Substrate Type | Cyanide Source | Catalyst/Ligand | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | DMAC | 120 | 83-96 | [8] |
| Aryl Chloride | K₄[Fe(CN)₆] | Pd/CM-phos | Dioxane/H₂O | 70 | High | [9] |
| Aryl Imidazolylsulfonate | K₄[Fe(CN)₆] | [(allyl)PdCl]₂/DPEphos | MeCN/H₂O | 75 | High | [10] |
-
To a reaction vessel, add 4-bromo(methylsulfonyl)benzene, potassium ferrocyanide (0.5-0.6 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., dppf, 2-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add a degassed solvent, such as DMAc or a dioxane/water mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Caption: General workflow for palladium-catalyzed cyanation.
Route 3: Sandmeyer Reaction
This classic reaction converts an amino group to a nitrile via a diazonium salt intermediate. The strong electron-withdrawing nature of the methylsulfonyl group can affect the reactivity.
Problem 1: Low yield of diazonium salt formation.
-
Cause: Incomplete diazotization of 4-amino(methylsulfonyl)benzene. The electron-withdrawing sulfonyl group reduces the basicity of the amino group, making diazotization more difficult.
-
Solution:
-
Stronger Acidic Conditions: Use a stronger acid or a higher concentration of acid to ensure complete protonation of the amino group.
-
Alternative Diazotizing Agents: Consider using an organic nitrite, such as isoamyl nitrite, in an organic solvent.
-
Problem 2: Decomposition of the diazonium salt.
-
Cause: Aryl diazonium salts are thermally unstable. The presence of an electron-withdrawing group can further destabilize the diazonium salt.
-
Solution:
-
Strict Temperature Control: Maintain the temperature at 0-5°C throughout the diazotization and subsequent cyanation steps.
-
Immediate Use: Use the diazonium salt solution immediately after its preparation.
-
Problem 3: Formation of phenol byproduct.
-
Cause: The diazonium salt reacts with water.
-
Solution:
-
Minimize Water: Use concentrated acids and minimize the amount of water where possible.
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to ensure rapid reaction, minimizing the time for reaction with water.
-
-
Dissolve 4-amino(methylsulfonyl)benzene in an aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature as recommended for the specific procedure.
-
After the addition is complete, the reaction may be gently warmed to drive it to completion.
-
Work up the reaction mixture, which typically involves extraction with an organic solvent, washing, and drying.
-
Purify the product by recrystallization or column chromatography.
Caption: Troubleshooting guide for the Sandmeyer reaction.
Route 4: Conversion from 4-(Methylsulfonyl)benzaldehyde
This route utilizes a Schmidt-type reaction to convert the aldehyde directly to the nitrile.
Problem 1: Incomplete reaction or low yield.
-
Cause: Inefficient conversion of the aldehyde.
-
Solution:
-
Reagent Quality: Ensure the azidotrimethylsilane (TMSN₃) is of high quality and has not hydrolyzed.
-
Catalyst Activity: The acid catalyst (e.g., triflic acid) must be active.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Problem 2: Vigorous reaction and potential for byproduct formation.
-
Cause: The reaction can be exothermic with brisk gas evolution.
-
Solution:
-
Controlled Addition: Add the acid catalyst slowly and at a controlled temperature (e.g., room temperature with cooling available if needed).
-
Solvent Choice: The use of a co-solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with acetonitrile can improve the reaction efficiency and control.[11]
-
-
In a nitrogen-flushed vial, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 equiv) and azidotrimethylsilane (TMSN₃, 2.0 equiv) in a 1:1 mixture of HFIP and acetonitrile.[11]
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Add triflic acid (0.4-0.6 equiv) dropwise. An exotherm and gas evolution will be observed.
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Cap the vial and stir the reaction mixture at room temperature for 45-75 minutes.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture under a stream of nitrogen.
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Suspend the residue in a mixture of dichloromethane and hexanes and purify by flash column chromatography on silica gel.[1]
Caption: Workflow for the conversion of 4-(methylsulfonyl)benzaldehyde to the nitrile.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. | Semantic Scholar [semanticscholar.org]
- 10. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 11. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol [mdpi.com]
Technical Support Center: Synthesis of p-Cyanophenyl Methyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of p-cyanophenyl methyl sulfone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to p-cyanophenyl methyl sulfone?
There are two main synthetic strategies for preparing p-cyanophenyl methyl sulfone:
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Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of an activated aryl halide, such as 4-chlorobenzonitrile or 4-fluorobenzonitrile, with a methyl sulfinate salt (e.g., sodium methanesulfinate). The electron-withdrawing cyano group activates the aromatic ring, facilitating the substitution.
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Oxidation of p-Cyanophenyl Methyl Sulfide: This method involves the oxidation of the corresponding sulfide, 4-(methylthio)benzonitrile, to the sulfone. Common oxidizing agents include hydrogen peroxide.
Q2: What is the most common side product in the oxidation route?
The most prevalent side product in the oxidation of p-cyanophenyl methyl sulfide is the corresponding p-cyanophenyl methyl sulfoxide , which results from incomplete oxidation. Over-oxidation to other byproducts is less common with controlled reaction conditions. The separation of the desired sulfone from the sulfoxide can be challenging due to their similar properties.
Q3: Can the nitrile group react under the synthesis conditions?
Yes, the cyano group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which may be present during some SNAr reactions or work-up procedures.[1] This hydrolysis can lead to the formation of p-cyanobenzamide or p-cyanobenzoic acid as impurities.
Q4: What is the "tris impurity" sometimes observed in the SNAr synthesis?
The "tris impurity" refers to 4-[1,1-Bis(4-cyanophenyl)methyl]benzonitrile . This impurity can form if the starting 4-halomethylbenzonitrile contains impurities that can participate in side reactions.
Q5: What are the recommended purification methods for p-cyanophenyl methyl sulfone?
Standard purification techniques such as recrystallization and column chromatography are effective for purifying p-cyanophenyl methyl sulfone. For separating the sulfone from the sulfoxide byproduct in the oxidation route, column chromatography is particularly useful due to the significant difference in their polarity and, consequently, their retention factors (Rf values).
Troubleshooting Guides
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This section addresses common issues when synthesizing p-cyanophenyl methyl sulfone from a halo-benzonitrile and a methyl sulfinate salt.
Problem 1: Low Yield of p-Cyanophenyl Methyl Sulfone
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature. Monitor the reaction progress by TLC or GC-MS. - Ensure the solvent is anhydrous, as water can interfere with the reaction. - Use a more reactive leaving group on the benzonitrile (e.g., F > Cl). |
| Degradation of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Ensure the temperature is not excessively high, which could lead to decomposition. |
| Poor quality of reagents | - Use freshly purified starting materials. Impurities in the halo-benzonitrile can lead to side reactions. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Suggested Solution to Minimize Formation | Purification Strategy |
| p-Cyanobenzamide / p-Cyanobenzoic Acid | Characterized by IR (C=O stretch), NMR, and MS. | - Avoid strongly acidic or basic conditions, especially during work-up.[1] - Use a non-aqueous work-up if possible. | - Recrystallization from a suitable solvent system. - Column chromatography. |
| 4-[1,1-Bis(4-cyanophenyl)methyl]benzonitrile ("tris impurity") | Higher molecular weight peak in MS. | - Use highly pure 4-halomethylbenzonitrile as the starting material. | - Column chromatography. |
| Unreacted 4-halobenzonitrile | Detected by GC-MS or TLC. | - Use a slight excess of the methyl sulfinate salt. - Increase reaction time or temperature. | - Column chromatography. |
Synthesis via Oxidation of p-Cyanophenyl Methyl Sulfide
This section provides troubleshooting for the synthesis of p-cyanophenyl methyl sulfone by oxidizing 4-(methylthio)benzonitrile.
Problem 1: Incomplete Oxidation and Presence of p-Cyanophenyl Methyl Sulfoxide
| Possible Cause | Suggested Solution |
| Insufficient oxidizing agent | - Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide). - Add the oxidizing agent portion-wise to maintain its concentration throughout the reaction. |
| Low reaction temperature | - Increase the reaction temperature to favor the formation of the sulfone. The oxidation to the sulfoxide is often faster at lower temperatures. |
| Short reaction time | - Extend the reaction time and monitor the disappearance of the sulfoxide by TLC or LC-MS. |
| Catalyst deactivation (if applicable) | - If using a catalyst, ensure it is active and used in the correct loading. |
Problem 2: Difficulty in Separating the Sulfone from the Sulfoxide
| Problem | Suggested Solution |
| Co-elution during column chromatography | - Optimize the solvent system for column chromatography to maximize the separation of the more polar sulfoxide from the less polar sulfone. A gradient elution might be beneficial. |
| Co-crystallization | - If recrystallization is attempted, try different solvent systems. A solvent system that solubilizes one component more than the other at room temperature is ideal. |
Experimental Protocols
Key Experiment: Synthesis of p-Cyanophenyl Methyl Sulfone via SNAr
This is a representative protocol and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: To a solution of 4-chlorobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere, add sodium methanesulfinate (1.2 eq).
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Reaction Conditions: Heat the reaction mixture to 100-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Key Experiment: Synthesis of p-Cyanophenyl Methyl Sulfone via Oxidation
This is a representative protocol and may require optimization.
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Reaction Setup: Dissolve 4-(methylthio)benzonitrile (1.0 eq) in a suitable solvent such as acetic acid.
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Oxidation: Slowly add an excess of 30% hydrogen peroxide (e.g., 3-5 eq) to the solution at room temperature. The reaction can be exothermic, so controlled addition is important.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction for the disappearance of the starting sulfide and the intermediate sulfoxide by TLC.
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Work-up: Quench the excess hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite solution) until a negative test with peroxide test strips is obtained. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to p-cyanophenyl methyl sulfone.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Column Chromatography Purification of 4-(Methylsulfonyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Methylsulfonyl)benzonitrile by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during the column chromatography purification of this compound.
Issue 1: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexanes.
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Question: I've tried various ethyl acetate/hexane mixtures, but my this compound remains at the origin of my TLC plate. What should I do?
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Answer: this compound is a polar compound due to the sulfone and nitrile groups. If it is not moving in ethyl acetate/hexanes, you need to use a more polar solvent system.
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Solution 1: Switch to a Dichloromethane (DCM) or Chloroform-based system. A solvent system of dichloromethane/hexanes or even pure dichloromethane can be effective. Start with a 50:50 mixture of DCM/hexanes and increase the proportion of DCM. For very polar impurities, a small amount of methanol (0.5-2%) can be added to the dichloromethane. A known successful, though less specific, solvent system for a similar compound is pure chloroform.
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Solution 2: Check for Compound Insolubility. Ensure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate. If it is not soluble in the mobile phase, it will not move. You may need to dissolve your crude material in a small amount of a stronger solvent like dichloromethane or acetone for spotting.
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Issue 2: My purified fractions contain an impurity that runs very close to my product on the TLC plate.
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Question: I have a persistent impurity that co-elutes or is very difficult to separate from my desired product. How can I improve the separation?
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Answer: This is a common issue, especially if the impurity has a similar polarity to your product. The most likely impurity is the corresponding sulfide, 4-(methylthio)benzonitrile, if the oxidation reaction was incomplete.
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Solution 1: Optimize the Solvent System. Small changes to the solvent system can significantly impact separation. If you are using ethyl acetate/hexanes, try switching to a dichloromethane/hexanes or a toluene/ethyl acetate system. The different solvent-solute interactions can alter the relative Rf values.
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Solution 2: Use a Gradient Elution. A shallow gradient of the polar solvent can help to resolve closely running spots. Start with a solvent system where the Rf of your product is low (around 0.15-0.2) and slowly increase the polarity.
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Solution 3: Check Column Packing. A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is homogeneously packed.
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Issue 3: I am getting a low yield of my product after column chromatography.
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Question: After running my column, the total weight of my purified this compound is much lower than expected. What could be the cause?
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Answer: Low recovery can be due to several factors, from the compound remaining on the column to degradation.
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Solution 1: Compound is still on the column. Your compound may be too polar for the solvent system used, and thus it has not eluted. After your expected product has eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any more material comes off.
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Solution 2: Compound Degradation on Silica. While this compound is generally stable on silica, some benzonitrile derivatives can be sensitive to the acidic nature of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared. If degradation is suspected, you can either use deactivated silica gel (by pre-treating it with a solvent containing a small amount of triethylamine) or switch to a different stationary phase like alumina.
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Solution 3: Dry Loading. If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column when loaded. This can lead to streaking and poor recovery. In such cases, a dry loading technique is recommended.
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Issue 4: My compound is streaking on the TLC plate and in the column.
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Question: When I run a TLC of my crude material or my column fractions, I see significant streaking of the main spot. Why is this happening and how can I fix it?
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Answer: Streaking is often caused by overloading the TLC plate or column, or by the compound interacting too strongly with the silica gel.
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Solution 1: Dilute your sample. Spot a more dilute solution of your compound on the TLC plate. For column chromatography, ensure you are not loading too much material for the column size.
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Solution 2: Add a modifier to the mobile phase. If the streaking is due to the acidic nature of the silica, adding a small amount of a modifier to your mobile phase can help. For acidic compounds, a small amount of acetic acid can be added. For basic impurities, a small amount of triethylamine can be added. However, for the neutral this compound, this is less likely to be the issue unless your impurities are acidic or basic.
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Solution 3: Change the stationary phase. If streaking persists, consider using a different stationary phase like alumina.
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Data Presentation
The following table provides estimated Rf values for this compound and its potential impurities in common solvent systems. These values are for guidance and should be confirmed by TLC before performing column chromatography.
| Compound | Structure | Polarity | Estimated Rf (30% EtOAc/Hexane) | Estimated Rf (50% DCM/Hexane) |
| 4-(Methylthio)benzonitrile | (Sulfide) | Low | ~0.6 | ~0.7 |
| 4-(Methylsulfinyl)benzonitrile | (Sulfoxide) | High | ~0.1 | ~0.2 |
| This compound | (Sulfone - Product) | Medium | ~0.3 | ~0.4 |
| 4-Methylsulphonyl benzaldehyde | (Aldehyde) | Medium | ~0.4 | ~0.5 |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography Purification
This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Solvents: Dichloromethane (DCM), Hexanes, Ethyl Acetate (EtOAc) - all HPLC grade
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Glass column (e.g., 40-60 mm diameter)
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TLC plates (silica gel coated)
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Collection tubes
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Rotary evaporator
2. Procedure:
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Step 1: Determine the Optimal Solvent System.
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Prepare several TLC chambers with different solvent systems. Good starting points are 30% EtOAc/Hexane and 50% DCM/Hexane.
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Dissolve a small amount of the crude material in a few drops of DCM or acetone and spot it on the TLC plates.
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Run the TLC plates and visualize them under UV light.
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The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.
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Step 2: Pack the Column.
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Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar elution solvent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add another thin layer of sand on top of the silica gel.
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Wash the column with 2-3 column volumes of the initial elution solvent, ensuring the solvent level does not drop below the top of the sand.
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Step 3: Load the Sample (Dry Loading Recommended).
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or acetone).
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Add a small amount of silica gel to the solution and evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
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Carefully add the silica-adsorbed sample to the top of the column.
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Gently add a thin layer of sand over the sample.
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Step 4: Elute the Column.
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Carefully add the elution solvent to the column.
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Begin collecting fractions.
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If using a gradient elution, start with a less polar mixture (e.g., 20% DCM/Hexane) and gradually increase the polarity (e.g., to 50-100% DCM).
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Step 5: Monitor the Fractions.
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Spot every few fractions on a TLC plate to monitor the elution of the product and any impurities.
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Combine the fractions that contain the pure product.
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Step 6: Isolate the Product.
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualizations
Caption: Workflow for column chromatography purification.
Caption: Polarity relationships of product and key impurities.
Optimizing temperature for 4-(Methylsulfonyl)benzonitrile reactions
Welcome to the technical support center for 4-(Methylsulfonyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound, with a focus on the impact of temperature.
| Issue | Question | Possible Cause & Solution |
| Low or No Product Yield | Q1: My reaction shows very low conversion to the desired product. How can I improve the yield? | Insufficient Reaction Temperature: Many reactions, particularly Nucleophilic Aromatic Substitution (SNAr), require a certain activation energy. If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature is recommended. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as you incrementally raise the temperature. For some reactions, reflux conditions may be necessary to achieve a satisfactory rate and yield. |
| Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile, making the anion more reactive. | ||
| Poor Leaving Group: While not directly related to temperature, the nature of the leaving group on your other reactant is critical. In many SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which activates the aromatic ring. | ||
| Formation of Side Products | Q2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are common side reactions and how can I minimize them? | Reaction Temperature is Too High: While increasing the temperature can improve the rate of the main reaction, excessive heat can promote side reactions or decomposition. If you observe an increase in impurities at higher temperatures, try to find a balance where the main reaction proceeds at a reasonable rate without significant byproduct formation. |
| Hydrolysis of the Nitrile Group: Under basic or acidic conditions, especially in the presence of water and at elevated temperatures, the nitrile group (-CN) of this compound can be hydrolyzed. Initially, this forms a primary amide, which can then be further hydrolyzed to a carboxylic acid. To avoid this, ensure anhydrous (dry) conditions are maintained. If hydrolysis persists, consider running the reaction at a lower temperature for a longer duration. | ||
| Reaction with Solvent: At high temperatures, some solvents like DMF can decompose, especially in the presence of a strong base. The decomposition products can then react with your starting materials, leading to impurities. If you suspect this is occurring, consider switching to a more thermally stable solvent like DMSO or sulfolane. | ||
| Incomplete Reaction | Q3: The reaction starts but does not go to completion, leaving unreacted starting material. What steps can I take? | Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion. First, try extending the reaction time at the current temperature. If that is not effective, a modest increase in temperature can often drive the reaction to completion. |
| Reagent Equivalents: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the nucleophile can help push the equilibrium towards the product. | ||
| Base Strength: If a base is used in the reaction, switching to a stronger or more soluble base (for example, from potassium carbonate to cesium carbonate) can increase the concentration of the active nucleophile and improve conversion. |
Temperature Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the temperature in your reaction.
Preventing degradation of 4-(Methylsulfonyl)benzonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of issues related to 4-(Methylsulfonyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some sources indicate that the compound is hygroscopic; therefore, storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable to minimize moisture uptake.
Q2: I've noticed the color of my solid this compound has changed over time. What could be the cause?
A2: A change in the color of an organic compound often indicates the formation of impurities due to degradation. While this compound is a relatively stable compound, prolonged exposure to light, elevated temperatures, or atmospheric moisture could potentially lead to the formation of colored degradation products. It is recommended to assess the purity of the material if a color change is observed.
Q3: My experimental results are inconsistent when using an older batch of this compound. Could this be due to degradation?
A3: Yes, inconsistent experimental results can be a sign of product degradation. The presence of impurities can alter the reactivity and physical properties of the compound. The primary degradation pathway for benzonitriles in the presence of moisture is hydrolysis of the nitrile group to form either a benzamide or a benzoic acid derivative. The presence of these impurities could interfere with your reactions. It is advisable to re-analyze the purity of the older batch before use.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the functional groups present, the most likely degradation pathways for this compound are:
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Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to 4-(methylsulfonyl)benzamide and subsequently to 4-(methylsulfonyl)benzoic acid.
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Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the cleavage of the methylsulfonyl group or other fragmentation of the molecule.
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Photodegradation: Exposure to UV light may induce photochemical reactions, although specific photolytic degradation products for this compound are not well-documented.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Moisture absorption, oxidation, or thermal degradation. | Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS). If impurities are detected, consider purification or using a new batch. Ensure storage conditions are optimal (cool, dry, dark, inert atmosphere). |
| Inconsistent analytical results (e.g., HPLC, NMR) | Presence of degradation products or other impurities. | Re-run the analysis, ensuring proper sample preparation and instrument calibration. If the issue persists, analyze the sample for potential degradation products. Compare the data with a fresh, high-purity standard. |
| Low yield or unexpected side products in a reaction | Degradation of the starting material. | Confirm the purity of the this compound before starting the reaction. If the purity is low, purify the material or use a new batch. Consider that degradation products may be participating in the reaction. |
| Poor solubility compared to a previous batch | Presence of insoluble impurities or a change in crystalline form. | Analyze the sample for impurities. Attempt to recrystallize a small amount of the material to see if solubility improves. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and potential impurities.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase:
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A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
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Gradient:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
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Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by HPLC (using the method described in Protocol 1 or a suitably developed method) to assess the extent of degradation and identify any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) | To minimize thermal degradation. |
| Humidity | Dry | The compound is hygroscopic; moisture can lead to hydrolysis. |
| Light | In the dark (amber vial) | To prevent potential photolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and moisture uptake. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
Table 2: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 1 M HCl, 60°C, 24h | 15% | 4-(Methylsulfonyl)benzamide, 4-(Methylsulfonyl)benzoic acid |
| 1 M NaOH, 60°C, 24h | 25% | 4-(Methylsulfonyl)benzoic acid |
| 3% H₂O₂, RT, 24h | < 5% | - |
| 80°C (solid), 48h | < 2% | - |
| Photolytic | 5-10% | Unidentified polar impurities |
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: Resolving Solubility Challenges of 4-(Methylsulfonyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-(Methylsulfonyl)benzonitrile in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid with a relatively polar structure due to the presence of the sulfonyl and nitrile groups. This polarity suggests that it will have limited solubility in nonpolar solvents and will favor polar aprotic and some polar protic solvents. Its high melting point also indicates strong crystal lattice energy, which contributes to its poor solubility.
Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What are the initial steps I should take?
When encountering solubility issues, a systematic approach is recommended. Start by consulting solubility data for structurally similar compounds to guide your solvent selection. The next logical step is to perform small-scale solubility tests with a range of solvents at ambient and elevated temperatures. It is also advisable to consider using a co-solvent system or adjusting the reaction temperature.
Q3: Can I use solubility data for a similar compound as a reference?
Yes, in the absence of specific data for this compound, data from a structurally analogous compound can provide valuable guidance. For instance, 4-(Methylsulfonyl)benzaldehyde shares the methylsulfonyl phenyl core and is expected to have similar solubility trends. This data can be a good starting point for selecting a suitable solvent system.
Q4: Are there any recommended solvent systems for reactions involving this compound?
Based on the solubility data of the analogous 4-(Methylsulfonyl)benzaldehyde, polar aprotic solvents such as acetone and acetonitrile, and polar protic solvents like methanol and ethanol, are promising candidates. For reactions requiring higher temperatures, toluene might also be a suitable option. The choice of solvent will ultimately depend on the specific requirements of your reaction, including the nature of other reagents and the desired reaction temperature.
Q5: How does temperature affect the solubility of this compound?
Generally, the solubility of solid compounds like this compound increases with temperature. Therefore, heating the reaction mixture is a common and effective strategy to improve solubility and facilitate the reaction. However, it is crucial to ensure that the chosen temperature does not lead to degradation of the reactants or products.
Troubleshooting Guide
Issue: this compound is not dissolving sufficiently at room temperature.
Cause: The crystal lattice energy of the compound is high, and the chosen solvent may not be optimal for overcoming these forces at ambient temperature.
Solutions:
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Heating: Gently warm the mixture to a temperature compatible with your reaction conditions. Monitor the solubility as you increase the temperature.
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Solvent Screening: Test the solubility in a variety of solvents with different polarities. Refer to the solubility data table of the analogous 4-(Methylsulfonyl)benzaldehyde for guidance.
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Co-solvent System: Introduce a second, miscible solvent in which this compound has higher solubility. This can disrupt the crystal lattice more effectively.
Issue: The compound precipitates out of solution during the reaction.
Cause: A change in the reaction mixture's composition or temperature may be reducing the solubility of this compound. This can happen as reactants are consumed and products are formed, altering the overall polarity of the medium.
Solutions:
-
Maintain Temperature: Ensure consistent heating and stirring throughout the reaction to maintain solubility.
-
Increase Solvent Volume: Adding more of the reaction solvent can help to keep all components in the solution.
-
Hot Addition: If adding another reagent, consider dissolving it in the same reaction solvent and adding it to the reaction mixture while hot.
Quantitative Solubility Data (for the structurally similar 4-(Methylsulfonyl)benzaldehyde)
The following table summarizes the mole fraction solubility (104 * x) of 4-(Methylsulfonyl)benzaldehyde in various organic solvents at different temperatures. This data can be used as a predictive guide for selecting solvents for this compound.[1]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |
| 283.15 | 11.83 | 6.89 | 4.87 | 3.96 | 5.09 | 24.31 | 20.15 | 5.52 | 14.96 |
| 288.15 | 14.62 | 8.53 | 6.09 | 4.98 | 6.32 | 29.15 | 24.23 | 6.78 | 17.89 |
| 293.15 | 17.98 | 10.56 | 7.61 | 6.25 | 7.82 | 34.87 | 28.98 | 8.31 | 21.34 |
| 298.15 | 22.05 | 13.04 | 9.48 | 7.83 | 9.66 | 41.62 | 34.54 | 10.19 | 25.41 |
| 303.15 | 27.01 | 16.08 | 11.78 | 9.77 | 11.89 | 49.58 | 41.06 | 12.48 | 30.22 |
| 308.15 | 33.08 | 19.81 | 14.59 | 12.16 | 14.59 | 58.97 | 48.72 | 15.27 | 35.89 |
| 313.15 | 40.49 | 24.38 | 18.01 | 15.08 | 17.86 | 69.98 | 57.73 | 18.67 | 42.59 |
| 318.15 | 49.56 | 29.98 | 22.19 | 18.65 | 21.79 | 82.91 | 68.35 | 22.79 | 50.48 |
Experimental Protocols
Protocol 1: Isothermal Solubility Determination
This protocol describes a method to experimentally determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
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This compound
-
Selected solvent(s)
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Analytical balance
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Magnetic stirrer with heating plate
-
Thermometer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Stir the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the solid to settle.
-
Centrifuge the vial to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC method.
-
Calculate the solubility in terms of g/L or mol/L.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Factors influencing the solubility of the compound.
References
Technical Support Center: Analysis of 4-(Methylsulfonyl)benzonitrile by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 4-(Methylsulfonyl)benzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts can vary slightly based on the solvent used. In Chloroform-d (CDCl₃), the approximate chemical shifts are detailed in the data table below. The aromatic protons typically appear as two doublets, and the methyl protons as a singlet.
Q2: My NMR spectrum shows more peaks than expected. What could be the cause?
A2: Additional peaks in your NMR spectrum likely indicate the presence of impurities. These could be residual starting materials, intermediates from the synthesis, by-products, or common laboratory solvents. Refer to the troubleshooting guide to identify these unexpected signals.
Q3: The aromatic signals in my ¹H NMR spectrum are not clear doublets. Why might this be?
A3: Overlapping signals from aromatic impurities can lead to complex and poorly resolved multiplets in the aromatic region of the spectrum. It is also possible that strong second-order coupling effects are distorting the expected patterns, although this is less common for simple para-substituted benzene rings.
Q4: How can I confirm the identity of a suspected impurity?
A4: The most definitive way to confirm an impurity is to obtain a reference spectrum of the suspected compound and compare it with your sample's spectrum. If a reference spectrum is unavailable, spiking your sample with a small amount of the suspected impurity and observing the change in signal intensity can provide strong evidence.
Q5: What are some common impurities to look for in a sample of this compound?
A5: Common impurities often depend on the synthetic route used. If prepared by the oxidation of 4-(methylthio)benzonitrile, you might find residual starting material or the intermediate 4-(methylsulfinyl)benzonitrile. If another synthetic path was used, other precursors or side-reaction products could be present.
Troubleshooting Guide: Identifying Impurities
This guide will help you identify common impurities in your this compound sample based on their characteristic NMR signals.
| Observed Anomaly | Potential Cause | Troubleshooting Steps |
| Singlet around 2.5 ppm in ¹H NMR | Presence of 4-(methylthio)benzonitrile (starting material). | Compare the chemical shift with the reference data in the table below. The aromatic signals for this impurity will also be present. |
| Singlet around 2.7 ppm in ¹H NMR | Presence of 4-(methylsulfinyl)benzonitrile (intermediate). | Check for corresponding aromatic signals that differ from the main product. The chemical shifts are provided in the data table. |
| Additional signals in the aromatic region (7.5-8.0 ppm) | Aromatic impurities such as starting materials or by-products. | Carefully analyze the coupling patterns and chemical shifts of these extra signals and compare them with the data for potential impurities in the table. |
| Broad singlet that changes position or disappears upon D₂O shake | Presence of water or other exchangeable protons (e.g., from acidic impurities). | Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum to see if the peak disappears. |
| Common solvent peaks (e.g., Acetone, Ethyl Acetate, Dichloromethane) | Residual solvents from synthesis or purification. | Refer to standard tables of NMR solvent impurities to identify these peaks. |
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and potential impurities in CDCl₃.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | CH₃SO₂-C₆H₄-CN | ~8.03 (d, 2H), ~8.23 (d, 2H), ~3.08 (s, 3H)[1] | ~144.2, ~134.9, ~130.5, ~127.5, ~117.0 (CN), ~115.0 (C-CN), ~44.3 (CH₃)[1] |
| 4-(Methylthio)benzonitrile | CH₃S-C₆H₄-CN | ~7.55 (d, 2H), ~7.25 (d, 2H), ~2.50 (s, 3H) | ~140.0, ~132.0, ~126.0, ~119.0 (CN), ~108.0 (C-CN), ~15.0 (CH₃) |
| 4-(Methylsulfinyl)benzonitrile | CH₃SO-C₆H₄-CN | ~7.80 (d, 2H), ~7.70 (d, 2H), ~2.75 (s, 3H) | ~148.0, ~133.0, ~124.0, ~118.0 (CN), ~112.0 (C-CN), ~44.0 (CH₃) |
Note: The chemical shifts for 4-(methylthio)benzonitrile and 4-(methylsulfinyl)benzonitrile are estimated based on typical substituent effects and data from similar compounds, as direct literature values were not consistently available.
Experimental Protocols
Sample Preparation for NMR Analysis
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Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Dissolution: Ensure the sample is fully dissolved. If necessary, gently vortex the NMR tube.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
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Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve good homogeneity.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Mandatory Visualization
References
Technical Support Center: Scaling Up 4-(Methylsulfonyl)benzonitrile Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 4-(Methylsulfonyl)benzonitrile synthesis.
Section 1: Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during the production of this compound, particularly when transitioning from laboratory to pilot or production scale.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete oxidation of the starting material, 4-(methylthio)benzonitrile. | - Ensure the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to the starting material is optimized for the larger scale. - Monitor the reaction temperature closely; insufficient heat may lead to a sluggish reaction, while excessive heat can cause degradation. - Consider the efficiency of mixing at a larger scale to ensure proper contact between reactants. |
| Side reactions, such as over-oxidation to the corresponding sulfonic acid. | - Control the addition rate of the oxidizing agent to manage the exothermic nature of the reaction. - Maintain the reaction pH within the optimal range to minimize the formation of byproducts. | |
| Loss of product during work-up and purification. | - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product. - For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor. | |
| Product Purity Issues (e.g., presence of starting material or sulfoxide intermediate) | Incomplete reaction. | - Increase the reaction time or temperature, while monitoring for byproduct formation. - Ensure the catalyst (if used) is active and present in the correct concentration. |
| Inefficient purification. | - For crystallization, perform multiple recrystallizations if necessary. Consider using a different solvent or solvent mixture. - If using column chromatography for purification, ensure the column is not overloaded and the eluent system is optimized for separation. | |
| Formation of Colored Impurities | Over-oxidation or degradation of the product at elevated temperatures. | - Maintain strict temperature control throughout the reaction and purification steps. - Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, especially at higher temperatures. |
| Poor Filterability of Crystalline Product | Formation of very fine crystals or an amorphous solid. | - Control the rate of cooling and agitation during crystallization to promote the growth of larger, more easily filterable crystals. - Experiment with different crystallization solvents or the addition of an anti-solvent. |
| Exothermic Reaction is Difficult to Control | Rapid addition of the oxidizing agent. | - Add the oxidizing agent portion-wise or via a syringe pump to control the rate of addition and manage heat generation. - Ensure the reaction vessel is equipped with an efficient cooling system. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most prevalent industrial synthesis route involves the oxidation of 4-(methylthio)benzonitrile. This method is often preferred for its relatively high yields and the availability of the starting material. The choice of oxidizing agent is a critical factor in the scalability and greenness of the process, with hydrogen peroxide being a common choice due to its environmental advantages.
Q2: What are the primary safety concerns when scaling up the production of this compound?
The primary safety concerns include:
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Handling of Oxidizing Agents: Strong oxidizing agents can be hazardous and require careful handling to prevent uncontrolled reactions.
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Exothermic Reactions: The oxidation step is often exothermic and requires robust temperature control to prevent thermal runaways.
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Solvent Handling: Large volumes of organic solvents are used, which present flammability and health risks. Proper ventilation and grounding of equipment are essential.
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Product Handling: this compound is a solid powder and can cause respiratory irritation. Appropriate personal protective equipment (PPE), such as respirators and gloves, should be worn.
Q3: How can I minimize the formation of the sulfoxide intermediate and other byproducts?
To minimize the formation of the sulfoxide intermediate, ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Over-oxidation to the sulfonic acid can be minimized by controlling the reaction temperature and the rate of addition of the oxidizing agent.
Q4: What are the recommended purification methods for large-scale production?
For industrial-scale production, crystallization is the most common and cost-effective purification method. The choice of solvent is critical for obtaining high purity and yield. Common solvents for recrystallization of aromatic sulfones include alcohols (e.g., ethanol, isopropanol) and acetic acid. In some cases, a multi-step purification process involving pH adjustment and extraction may be necessary to remove certain impurities.[1]
Q5: What analytical methods are suitable for quality control of this compound?
For quality control, the following analytical methods are recommended:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities, such as the starting material or the sulfoxide intermediate.[2]
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for volatile impurities.[2]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
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Spectroscopic Methods (e.g., NMR, IR): To confirm the chemical structure of the final product.
Section 3: Data Presentation
Table 1: Comparison of Lab-Scale vs. Indicative Scale-Up Parameters for Oxidation of 4-(methylthio)benzonitrile
| Parameter | Laboratory Scale (Illustrative) | Pilot/Production Scale (Indicative) |
| Starting Material | 10 g | 10 kg |
| Oxidizing Agent | Hydrogen Peroxide (30%) | Hydrogen Peroxide (30-50%) |
| Solvent | Acetic Acid | Acetic Acid or other suitable organic solvent |
| Reaction Temperature | 80-100 °C | 80-120 °C (with careful monitoring) |
| Reaction Time | 2-4 hours | 4-8 hours (monitor for completion) |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity (post-purification) | >99% | >98.5% |
Note: These are indicative values and should be optimized for each specific process and equipment.
Section 4: Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound via Oxidation
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols in a controlled manufacturing environment.
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Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge 4-(methylthio)benzonitrile (10.0 kg) and glacial acetic acid (50 L).
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Heating: Begin stirring and heat the mixture to 90-100 °C.
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Oxidant Addition: Once the desired temperature is reached, slowly add 35% hydrogen peroxide (approx. 8.0 kg) via the addition funnel over a period of 2-3 hours. Maintain the temperature of the reaction mixture between 100-110 °C. The addition is exothermic, and the rate of addition should be controlled to maintain the temperature within the specified range.
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Reaction Monitoring: After the addition is complete, continue to stir the mixture at 100-110 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC until the starting material is less than 1%.
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Cooling and Precipitation: Once the reaction is complete, cool the mixture to 15-20 °C. The product will precipitate out of the solution.
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Isolation: Filter the solid product using a centrifuge or filter press.
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Washing: Wash the filter cake with water (2 x 20 L) to remove residual acetic acid and other water-soluble impurities.
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Drying: Dry the product in a vacuum oven at 70-80 °C until a constant weight is achieved.
Protocol 2: Purification of this compound by Recrystallization
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Dissolution: In a suitable reactor, suspend the crude this compound in ethanol (or another suitable solvent). The solvent volume will need to be determined based on solubility data, typically aiming for a concentration that allows for complete dissolution at elevated temperatures.
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Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization. The cooling rate should be controlled to obtain crystals of a desirable size and purity.
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Isolation: Filter the crystallized product and wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 70-80 °C.
Section 5: Visualizations
References
Technical Support Center: Managing Toxic Byproducts in Benzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzonitrile. The following sections address common issues related to toxic byproduct formation in various synthetic routes and offer guidance on their management and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for benzonitrile synthesis and their associated toxic byproducts?
A1: The primary industrial methods for benzonitrile synthesis are the ammoxidation of toluene, the Sandmeyer reaction, the dehydration of benzamide, and the Rosenmund-von Braun reaction. Each method has a unique profile of toxic byproducts that require careful management.
| Synthesis Method | Key Toxic Byproducts | Other Common Byproducts |
| Ammoxidation of Toluene | Carbon Monoxide (CO), Unreacted Toluene | Carbon Dioxide (CO₂), Benzaldehyde, Benzoic Acid, Benzene[1] |
| Sandmeyer Reaction | Phenols, Azo Compounds | Biaryl Compounds, unreacted diazonium salts[1] |
| Dehydration of Benzamide | Unreacted Benzamide | Varies with dehydrating agent (e.g., phosphorus oxides, thionyl chloride byproducts) |
| Rosenmund-von Braun Reaction | Excess Copper(I) Cyanide, Hydrogen Cyanide (in acidic conditions) | Unreacted Aryl Halide, high-boiling point solvents |
Troubleshooting Guides by Synthesis Method
Ammoxidation of Toluene
The ammoxidation of toluene is a high-temperature, gas-phase catalytic reaction.[1] Managing byproducts is crucial for maximizing yield and ensuring safety.
Q2: My ammoxidation reaction is producing a low yield of benzonitrile and a high concentration of carbon oxides (CO, CO₂). How can I improve selectivity?
A2: The formation of carbon oxides indicates over-oxidation of the toluene starting material. This is a common issue that can be addressed by optimizing reaction conditions.
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures favor complete combustion. Gradually decreasing the temperature may reduce the formation of CO and CO₂.[1]
-
Adjust Reactant Ratios: An insufficient ammonia-to-toluene ratio can lead to the formation of oxygenated byproducts. Increasing the NH₃/toluene ratio can favor the formation of benzonitrile.[1]
-
Catalyst Selection: The choice of catalyst and its support is critical for selectivity. Vanadium-based catalysts on a titanium dioxide (anatase) support are known to be effective.[1]
Table 1: Effect of Reaction Parameters on Toluene Ammoxidation
| Parameter | Condition | Effect on Benzonitrile Selectivity | Effect on Byproduct Formation | Reference |
| Temperature | Too High (>450°C) | Decreases | Increases CO, CO₂ (over-oxidation) | [1] |
| Optimal (350-450°C) | Maximizes | Balances conversion and selectivity | [2] | |
| Too Low (<350°C) | Decreases (low conversion) | - | ||
| NH₃/Toluene Molar Ratio | High | Increases | Decreases benzaldehyde and benzoic acid | [1] |
| Low | Decreases | Increases benzaldehyde and benzoic acid | [1] |
Experimental Protocol 1: Gas-Phase Ammoxidation of Toluene This protocol outlines a general laboratory-scale procedure for the ammoxidation of toluene.
Materials:
-
Fixed-bed quartz reactor
-
Tube furnace with temperature controller
-
Mass flow controllers
-
Saturator for toluene
-
V₂O₅/TiO₂ catalyst
-
Toluene, Ammonia, Oxygen, Nitrogen (or Air)
Procedure:
-
Load the fixed-bed reactor with the V₂O₅/TiO₂ catalyst.
-
Activate the catalyst by heating to the reaction temperature (e.g., 400°C) under a flow of nitrogen for 1 hour.
-
Introduce toluene into the gas stream by bubbling nitrogen through a temperature-controlled saturator containing liquid toluene.
-
Introduce ammonia and oxygen (or air) into the reactor using mass flow controllers at a predetermined molar ratio (e.g., Toluene:NH₃:O₂ of 1:5:8).[1]
-
Pass the gaseous reactants over the heated catalyst bed.
-
Cool the product stream to condense the liquid products (benzonitrile, water, unreacted toluene, and byproducts).
-
Separate the organic and aqueous layers for further purification and analysis.
Diagram 1: Workflow for Toluene Ammoxidation
Caption: General workflow for the ammoxidation of toluene.
Sandmeyer Reaction
The Sandmeyer reaction for benzonitrile synthesis involves the diazotization of an aniline followed by cyanation. The primary toxic byproduct of concern is phenol, formed from the decomposition of the diazonium salt.[1]
Q3: I am observing a significant amount of phenol in my crude benzonitrile from a Sandmeyer reaction. How can I prevent its formation and remove it?
A3: Phenol formation is a common side reaction, especially if the reaction temperature is not carefully controlled.
Troubleshooting and Mitigation:
-
Temperature Control: The diazotization step is highly temperature-sensitive. Maintain the temperature between 0-5°C to prevent the decomposition of the unstable diazonium salt into phenol.[1] The diazonium salt should be used immediately after preparation and kept cold.[1]
-
pH Control: Ensure the cyanation step is carried out at an appropriate pH, as acidic conditions can promote the hydrolysis of the diazonium salt to phenol.
Experimental Protocol 2: Removal of Phenol Byproduct This protocol describes a caustic wash to remove acidic impurities like phenol from the crude benzonitrile product.
Materials:
-
Crude benzonitrile containing phenol
-
10% Sodium hydroxide (NaOH) solution
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Diethyl ether (or other suitable organic solvent)
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Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the crude benzonitrile in diethyl ether.
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Transfer the solution to a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution and shake vigorously. Vent the funnel frequently to release any pressure.
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Allow the layers to separate. The phenol will react with the NaOH to form sodium phenoxide, which is soluble in the aqueous layer.
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Drain and discard the lower aqueous layer.
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Repeat the wash with 10% NaOH solution.
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Wash the organic layer with water to remove any residual NaOH.
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Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain phenol-free benzonitrile.
Diagram 2: Troubleshooting Phenol Formation in Sandmeyer Reaction
Caption: Troubleshooting guide for high phenol byproduct in the Sandmeyer reaction.
Dehydration of Benzamide
This method involves the removal of a water molecule from benzamide to form benzonitrile. Incomplete reaction is a common issue, leading to contamination of the final product with unreacted benzamide.
Q4: My benzonitrile product is contaminated with unreacted benzamide. How can I improve the conversion and purify the product?
A4: Ensuring complete dehydration and subsequent purification are key to obtaining pure benzonitrile.
Troubleshooting and Mitigation:
-
Choice of Dehydrating Agent: The effectiveness of the dehydration can depend on the chosen reagent. Stronger dehydrating agents or harsher conditions may be required for complete conversion.
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Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature for the specific dehydrating agent used. Monitor the reaction progress using TLC or GC.[1]
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Anhydrous Conditions: The presence of water can inhibit the dehydration process. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Table 2: Comparison of Common Dehydrating Agents for Benzamide
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Neat, 220-240°C (Microwave) | Rapid reaction, high yield[3] | Highly exothermic, can be difficult to control |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Effective, good yields | Generates corrosive HCl and SO₂ gas |
| Phosphorus Oxychloride (POCl₃) | Reflux in an inert solvent | Milder than P₂O₅ | Can be difficult to remove from the product |
| Ammonium Sulfamate | Neat, 150-200°C | Less hazardous than phosphorus-based reagents | Requires high temperatures |
Experimental Protocol 3: Purification of Benzonitrile by Recrystallization (of a derivative) Since benzonitrile is a liquid at room temperature, direct recrystallization is not feasible. However, if unreacted benzamide is the primary impurity, it can be removed by converting the benzonitrile to a solid derivative, recrystallizing the derivative, and then regenerating the pure benzonitrile. A more direct approach for removing solid benzamide is filtration followed by distillation of the liquid benzonitrile. For significant amounts of benzamide, a wash with a dilute acid may help to protonate the amide and increase its solubility in an aqueous phase for extraction.
Simplified Purification by Distillation:
-
Filter the crude liquid benzonitrile to remove any solid, unreacted benzamide.
-
Transfer the filtered liquid to a distillation apparatus.
-
Perform a fractional distillation, collecting the fraction that boils at the literature boiling point of benzonitrile (191°C at atmospheric pressure).
Diagram 3: Logical Flow for Benzamide Dehydration and Purification
References
Technical Support Center: Optimizing Catalyst Efficiency for Methylsulfonyl Group Introduction
Welcome to the Technical Support Center for optimizing catalyst efficiency in methylsulfonyl group introduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of methylsulfonyl compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My methylsulfonylation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no yield is a common issue that can stem from several factors. Follow this systematic troubleshooting approach:
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Reagent Quality and Handling:
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Catalyst Activity: Ensure the catalyst has not degraded. For palladium catalysts, ensure the active Pd(0) species is being generated. If using a Pd(II) precursor, pre-activation may be necessary. For copper catalysts, ensure the correct oxidation state is used and that it has not been deactivated by exposure to air or moisture.
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Methylsulfonylating Agent Purity: Verify the purity and stability of your methylsulfonyl group donor. Some reagents can be sensitive to moisture and air. For instance, methanesulfonyl chloride can hydrolyze.[1] Using a fresh bottle or distilling the reagent may be necessary.
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Substrate and Solvent Purity: Impurities in your substrate or solvent can poison the catalyst or lead to side reactions. Ensure all starting materials are pure and solvents are anhydrous, especially for moisture-sensitive reactions.
-
-
Reaction Conditions:
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Inert Atmosphere: Many catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
-
Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a gradual increase in temperature might be necessary. Conversely, if decomposition is observed, lowering the temperature is recommended.[1]
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Catalyst and Ligand System:
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Catalyst Loading: The catalyst concentration might be too low. While higher loadings can be costly, a slight increase might be necessary to drive the reaction to completion.
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Ligand Choice (for Palladium-catalyzed reactions): The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity. If you are using a palladium catalyst, consider screening different ligands. The choice of ligand can significantly impact the reaction's success.[3][4]
-
-
Issue 2: Formation of Significant Side Products
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Question: My reaction is producing the desired methylsulfone, but I am also observing significant amounts of side products. How can I improve the selectivity?
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Answer: Side product formation often points to issues with reaction selectivity or competing reaction pathways. Consider the following:
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Homocoupling of the Substrate: In cross-coupling reactions, homocoupling of the starting material (e.g., aryl halide) can be a significant side reaction. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or by using a different ligand.
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Decomposition of Reagents or Products: The reaction conditions (e.g., high temperature, inappropriate base) might be causing the decomposition of your starting materials, reagents, or even the desired product. Running the reaction at a lower temperature or screening for a milder base can be beneficial.[1]
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Alternative Reaction Pathways: Your chosen catalytic system might be promoting undesired reaction pathways. For example, in some palladium-catalyzed reactions, desulfonylation of the product can occur.[5] Exploring a different catalyst (e.g., switching from palladium to copper) or a different methylsulfonylating agent might be necessary.
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Issue 3: Catalyst Deactivation
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Question: My reaction starts well but then stalls before completion, suggesting catalyst deactivation. What are the common causes of catalyst deactivation and how can I prevent it?
-
Answer: Catalyst deactivation is a critical issue that can halt your reaction. Here are common causes and mitigation strategies:
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Poisoning by Impurities: Trace impurities in your substrate, solvent, or reagents (e.g., sulfur or other coordination compounds) can act as catalyst poisons.[6] Rigorous purification of all components is essential.
-
Structural Damage by Water: The presence of water can lead to the deconstruction, leaching, or sintering of the catalyst, especially at elevated temperatures.[6] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Fouling by Coke: At high temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[6] Optimizing the reaction temperature and time can help minimize coke formation.
-
Aggregation of Metal Catalyst: Copper catalysts, in particular, can be prone to aggregation, which reduces their activity. The use of appropriate ligands can help stabilize the catalyst and prevent aggregation.[7]
-
Frequently Asked Questions (FAQs)
-
Question 1: How do I choose the right catalyst for my methylsulfonylation reaction?
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Answer: The choice of catalyst depends on several factors, including the substrate, the desired reaction conditions, and cost.
-
Palladium-based catalysts are highly versatile and effective for a wide range of substrates, particularly for the methylsulfonylation of aryl and alkyl halides.[8][9][10] They often require the use of a supporting ligand.
-
Copper-based catalysts are a more economical alternative and are particularly useful for the sulfonylation of aryl halides with DMSO as the methylsulfonyl source.[11][12] They can sometimes be used without a ligand.[13]
-
Iron-based catalysts , such as FeCl₃, have been used in the C-H methylsulfonylation of alkenes.[14]
-
-
-
Question 2: What are the common methylsulfonyl group donor reagents and how do I select one?
-
Answer: Several reagents can be used to introduce the methylsulfonyl group. The choice depends on the reaction type and the desired reactivity.
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Dimethyl Sulfite (DMS): A useful SO₂ surrogate and methyl source for palladium-catalyzed methylsulfonylation of alkyl halides.[8][9]
-
Dimethyl Sulfoxide (DMSO): A readily available and inexpensive reagent that can serve as both a solvent and the source of the methylsulfonyl group in copper-catalyzed reactions.[11][12]
-
Sodium Metabisulfite: An inorganic salt that acts as a sulfur dioxide surrogate in radical-mediated C-H methylsulfonylation of alkenes.[14]
-
Methanesulfonyl Chloride: A common and reactive methylsulfonylating agent, though it can be prone to hydrolysis.[1]
-
-
-
Question 3: What is the role of ligands in palladium-catalyzed methylsulfonylation?
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Answer: In palladium-catalyzed cross-coupling reactions, ligands are crucial for:
-
Stabilizing the Palladium Center: Ligands coordinate to the palladium atom, preventing its precipitation as palladium black and maintaining its catalytic activity.
-
Modulating Reactivity: The electronic and steric properties of the ligand influence the reactivity of the catalyst, affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.[4]
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Improving Selectivity: A well-chosen ligand can help suppress side reactions and improve the selectivity for the desired product.
-
-
-
Question 4: Can I run my methylsulfonylation reaction open to the air?
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Answer: It is generally not recommended. Many catalytic systems, especially those involving palladium, are sensitive to oxygen, which can lead to catalyst deactivation and lower yields. Performing the reaction under an inert atmosphere of nitrogen or argon is a standard and highly recommended practice.[2] Some copper-catalyzed reactions may tolerate air, but it is always best to consult the specific literature procedure.
-
Quantitative Data Presentation
Table 1: Comparison of Catalytic Systems for the Methylsulfonylation of Aryl Halides
| Catalyst System | Methylsulfonyl Source | Substrate | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / TMDSO | Dimethyl Sulfite | 4-Iodoanisole | 85 | [8] |
| CuI | DMSO | 4-Iodoanisole | 82 | [11] |
| Pd(OAc)₂ / SPhos | Methanesulfonyl Hydrazide | 4-Bromotoluene | 78 | (Hypothetical Data) |
| CuI / L-Proline | Sodium Methanesulfinate | 4-Iodoanisole | 90 | [15] |
Table 2: Effect of Ligand on Palladium-Catalyzed Methylsulfonylation of 4-Bromoanisole
| Ligand | Yield (%) |
| PPh₃ | 65 |
| XPhos | 88 |
| SPhos | 92 |
| dppf | 75 |
| (Data is illustrative and based on general trends in cross-coupling reactions) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Methylsulfonylation of an Aryl Iodide using Dimethyl Sulfite [8][9]
-
Materials:
-
Aryl iodide (1.0 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Dimethyl sulfite (2.0 mmol)
-
Tetramethyldisiloxane (TMDSO) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and 1,4-dioxane under an inert atmosphere (e.g., argon).
-
Add the dimethyl sulfite and TMDSO to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Methylsulfonylation of an Aryl Iodide using DMSO [11]
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
To a dry reaction vial, add the aryl iodide, CuI, and K₂CO₃.
-
Add DMSO to the vial.
-
Seal the vial and stir the reaction mixture at 130 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Visualizations
Caption: General experimental workflow for a catalyzed methylsulfonylation reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Simplified catalytic cycle for palladium-catalyzed methylsulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of Sulfonyl Deactivation/Activation by Metal Catalysts | Semantic Scholar [semanticscholar.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source [organic-chemistry.org]
- 9. Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed aerobic oxidation and cleavage/formation of C–S bond: a novel synthesis of aryl methyl sulfones from aryl halides and DMSO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Catalytic and direct methyl sulfonylation of alkenes and alkynes using a methyl sulfonyl radical generated from a DMSO, dioxygen and copper system | Semantic Scholar [semanticscholar.org]
- 13. A new approach to large scale production of dimethyl sulfone: a promising and strong recyclable solvent for ligand-free Cu-catalyzed C–C cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Direct C-H Methylsulfonylation of Alkenes with the Insertion of Sulfur Dioxide [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
4-(Methylsulfonyl)benzonitrile stability issues in acidic vs basic media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzonitrile. The information addresses potential stability issues in acidic and basic media that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern for this compound is the hydrolysis of the nitrile functional group (-CN).[1] This reaction can occur under both acidic and basic conditions, leading to the formation of degradation products. The methylsulfonyl group (-SO₂CH₃) is generally stable under these conditions.
Q2: What degradation products can I expect from this compound in acidic media?
A2: In acidic media, the nitrile group is expected to hydrolyze to a carboxylic acid. The reaction typically proceeds through an amide intermediate. Therefore, the primary degradation product is 4-(methylsulfonyl)benzoic acid.[1][2]
Q3: What degradation products are formed in basic media?
A3: Under basic conditions, the nitrile group will hydrolyze to a carboxylate salt. Upon acidification of the reaction mixture, this will be converted to 4-(methylsulfonyl)benzoic acid. Under milder basic conditions, it may be possible to isolate the intermediate, 4-(methylsulfonyl)benzamide.[1]
Q4: How does the methylsulfonyl group affect the stability of the nitrile group?
A4: The methylsulfonyl group is a strong electron-withdrawing group. Electron-withdrawing groups can influence the rate of nitrile hydrolysis. In the context of the hydrolysis of benzonitriles, such groups can impact the electrophilicity of the nitrile carbon, potentially affecting the reaction kinetics under both acidic and basic conditions.
Q5: How can I monitor the degradation of this compound?
A5: The degradation can be monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a useful technique for identifying and quantifying the parent compound and its degradation products.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound purity in acidic solution over time. | Hydrolysis of the nitrile group to 4-(methylsulfonyl)benzoic acid. | - Buffer the solution to a less acidic pH if the experimental conditions allow. - Perform experiments at lower temperatures to reduce the rate of hydrolysis. - Use a stability-indicating HPLC method to quantify the parent compound and the acidic degradant. |
| Formation of an unknown impurity in basic solution. | Hydrolysis of the nitrile group to 4-(methylsulfonyl)benzamide or the corresponding carboxylate. | - Analyze the sample by LC-MS to identify the mass of the impurity and confirm its identity. - If the amide is formed, consider using harsher basic conditions (e.g., higher temperature or longer reaction time) to drive the hydrolysis to the carboxylic acid, or milder conditions to isolate the amide if desired. |
| Inconsistent analytical results for stability studies. | The analytical method is not stability-indicating, leading to co-elution of the parent compound and degradation products. | - Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensure the method can separate them from the parent peak.[6][9][10] |
| Precipitate forms in the reaction mixture during hydrolysis. | The degradation product, 4-(methylsulfonyl)benzoic acid or 4-(methylsulfonyl)benzamide, may have lower solubility in the reaction solvent than the starting material. | - Adjust the solvent composition to improve the solubility of the degradation products. - For basic hydrolysis, ensure the pH is high enough to keep the carboxylic acid in its more soluble salt form. |
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected % Degradation | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 10 - 20% | 4-(Methylsulfonyl)benzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 15 - 25% | 4-(Methylsulfonyl)benzoic acid (after acidification) |
| Neutral Hydrolysis | Water | 72 | 80 | < 5% | 4-(Methylsulfonyl)benzoic acid |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.[12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 80°C for 72 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation (Solution): Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Degradation pathway of this compound in acidic media.
Caption: Degradation pathway of this compound in basic media.
Caption: Experimental workflow for forced degradation studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. ijsdr.org [ijsdr.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Interpreting unexpected peaks in the mass spectrum of 4-(Methylsulfonyl)benzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks in the mass spectrum of 4-(Methylsulfonyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and exact mass of this compound?
The molecular formula for this compound is C₈H₇NO₂S.[1] Its calculated molecular weight is approximately 181.21 g/mol , and its monoisotopic mass is 181.01975 Da.[2][3]
Q2: What are the expected m/z values for the protonated molecule and common adducts of this compound in positive ion ESI-MS?
In positive ion electrospray ionization mass spectrometry (ESI-MS), you can expect to see the protonated molecule [M+H]⁺ as well as adducts with common alkali metals and solvents. The table below summarizes the predicted m/z values for these species.
| Adduct/Ion | Formula | m/z Value |
| Protonated Molecule | [C₈H₇NO₂S + H]⁺ | 182.02702 |
| Sodium Adduct | [C₈H₇NO₂S + Na]⁺ | 204.00896 |
| Potassium Adduct | [C₈H₇NO₂S + K]⁺ | 219.98290 |
| Ammonium Adduct | [C₈H₇NO₂S + NH₄]⁺ | 199.05356 |
| Acetonitrile Adduct | [C₈H₇NO₂S + CH₃CN + H]⁺ | 223.06146 |
| Methanol Adduct | [C₈H₇NO₂S + CH₃OH + H]⁺ | 214.05312 |
Data sourced from PubChem and calculated based on common adducts.[4]
Q3: What are some common sources of unexpected peaks in ESI-MS?
Unexpected peaks in an ESI mass spectrum can arise from several sources:
-
Adduct formation: Besides the common adducts listed above, other ions from solvents, buffers, or contaminants can form adducts with the analyte.[5][6]
-
In-source fragmentation: The analyte molecule can fragment in the ionization source before it reaches the mass analyzer.[7][8][9] This is more likely with higher source temperatures or voltages.[9]
-
Impurities: Starting materials, byproducts from synthesis, or contaminants from sample handling can all appear as unexpected peaks.
-
Background ions: Ions from the mobile phase, system contaminants, or plasticizers can be present in the spectrum.[10]
Troubleshooting Unexpected Peaks
This section provides a guide to identifying the source of unexpected peaks in the mass spectrum of this compound.
Troubleshooting Workflow for Unexpected Peaks
Caption: A flowchart for troubleshooting unexpected peaks in a mass spectrum.
Scenario 1: Peaks with m/z Higher Than the Protonated Molecule
If you observe peaks with a mass-to-charge ratio significantly higher than that of your expected protonated molecule ([M+H]⁺ at m/z 182.03), they are likely due to adduct formation or high-molecular-weight impurities.
Possible Cause 1: Adduct Formation
Adducts are ions formed when your analyte molecule associates with other ions present in the sample solution.[5]
-
Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts: These are very common and result in peaks at m/z values approximately 22 and 38 units higher than the protonated molecule, respectively.[10] They often originate from glassware or trace impurities in solvents and salts.[10]
-
Solvent Adducts: Adducts with solvent molecules like acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺) can also occur.
Troubleshooting Steps:
-
Calculate Mass Differences: Determine the mass difference between the unexpected peak and the [M+H]⁺ peak. Compare these differences to the masses of common adduct-forming species (see table below).
-
Use High-Purity Solvents: Ensure you are using high-purity, MS-grade solvents and fresh mobile phases to minimize salt contamination.
-
Use Plasticware: If sodium and potassium adducts are persistent, consider using plastic (polypropylene) vials and containers instead of glass.[10]
| Common Adducts in Positive ESI-MS | Mass Difference (from [M+H]⁺) |
| Sodium (Na⁺) | ~22 Da |
| Potassium (K⁺) | ~38 Da |
| Ammonium (NH₄⁺) | ~17 Da |
| Acetonitrile (CH₃CN) | ~41 Da |
| Methanol (CH₃OH) | ~32 Da |
| Water (H₂O) | ~18 Da |
| Table compiled from various sources on ESI adducts.[4][11] |
Scenario 2: Peaks with m/z Lower Than the Protonated Molecule
Peaks with m/z values lower than the protonated molecule are typically the result of in-source fragmentation or low-molecular-weight impurities.
Possible Cause: In-Source Fragmentation (ISF)
In-source fragmentation is a phenomenon where the analyte ion fragments in the ion source before mass analysis.[7][8] This can be caused by high voltages or temperatures in the ESI source, which impart enough energy to break chemical bonds.[9]
Plausible Fragmentation of this compound:
Based on the structure of this compound, likely fragmentation pathways could involve the loss of the methylsulfonyl group or parts of it.
Caption: Plausible fragmentation pathways for this compound.
Troubleshooting Steps:
-
Reduce Source Energy: Lower the fragmentor or capillary exit voltage and the ion source temperature.[9] This reduces the energy imparted to the ions and can minimize in-source fragmentation.
-
Analyze Potential Fragments: Calculate the mass losses from the [M+H]⁺ peak to the observed lower m/z peaks. See if they correspond to logical neutral losses from the parent molecule (e.g., loss of •CH₃, SO₂, or •SO₂CH₃).
-
Check for Impurities: If reducing source energy does not eliminate the peaks, they may be due to impurities from the synthesis or degradation of the compound. Potential synthesis-related impurities could include starting materials like 4-(methylthio)benzonitrile or 4-bromobenzonitrile.[1]
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
General ESI-MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30 - 50 psi
-
Drying Gas (N₂): 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
Fragmentor/Capillary Exit Voltage: Start at a low value (e.g., 70-100 V) and increase only if fragmentation is desired for structural confirmation.
-
Mass Range: Scan a range that covers expected adducts and potential fragments (e.g., m/z 50-500).
Note: Optimal parameters may vary depending on the specific mass spectrometer model and mobile phase composition.
References
- 1. This compound | 22821-76-7 [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. PubChemLite - this compound (C8H7NO2S) [pubchemlite.lcsb.uni.lu]
- 4. support.waters.com [support.waters.com]
- 5. acdlabs.com [acdlabs.com]
- 6. madbarn.com [madbarn.com]
- 7. mdpi.com [mdpi.com]
- 8. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
The Pivotal Role of Benzonitrile Derivatives in Modern Drug Discovery: A Comparative Analysis
A deep dive into the versatile benzonitrile scaffold, offering a comparative look at its derivatives' performance in anticancer, antimicrobial, and antiviral research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data, detailed methodologies, and key signaling pathways.
The benzonitrile scaffold, characterized by a cyano group attached to a benzene ring, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have paved the way for the development of a diverse array of therapeutic agents. Benzonitrile derivatives have demonstrated considerable potential across various therapeutic areas, including oncology, microbiology, and virology, by interacting with a wide range of biological targets.[1][2]
Comparative Analysis of Anticancer Activity
Benzonitrile-containing compounds have shown significant promise as anticancer agents by targeting fundamental cellular processes like cell division and key signaling pathways involved in cancer progression.[2][3] A prominent mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] Furthermore, these derivatives have been developed as inhibitors of various kinases, such as VEGFR-2 and JNK3, which are often dysregulated in cancer.[1][3]
Quantitative Data: Anticancer Activity of Benzonitrile Derivatives
The following table summarizes the in vitro anticancer activity of various benzonitrile derivatives against different cancer cell lines, highlighting their potency.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50) | Target |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | Tubulin Polymerization |
| BEL-7402 (Liver) | 7.8 nM | Tubulin Polymerization | ||
| Indole-Acrylonitrile | Compound 2l | NCI-60 Panel (Mean) | 0.38 µM | Not Specified |
| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | Not Specified |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | Not Specified | |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | Not Specified | |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | Not Specified | |
| MKN45 (Stomach) | 3.04 ± 0.02 µM | Not Specified | ||
| N-benzoyl-N'-phenylthiourea | 2,4-Cl BFTU | MCF-7 | 0.31 mM | Not Specified |
Data sourced from multiple studies.[2][3]
Comparative Analysis of Antimicrobial Activity
Derivatives of benzonitrile have also demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[2][4] The introduction of various functional groups onto the aromatic ring can significantly modulate their antimicrobial efficacy.[5] For some derivatives, a proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[2]
Quantitative Data: Antimicrobial Activity of Benzonitrile Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for selected 2-hydroxybenzonitrile derivatives against various microorganisms.
| Derivative | Substituent | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |
| 2-Hydroxybenzonitrile | - | >100 | >100 | >100 | >100 |
| 5-Chloro | 12.5 | 25 | 12.5 | 25 | |
| 3,5-Dichloro | 6.25 | 12.5 | 6.25 | 12.5 | |
| 5-Nitro | 25 | 50 | 25 | 50 | |
| 3,5-Dinitro | 12.5 | 25 | 12.5 | 25 |
Data highlights the impact of halogen and nitro substitutions on antimicrobial potency.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and computational processes is crucial for a comprehensive understanding. The following diagrams illustrate a key signaling pathway targeted by benzonitrile derivatives and a general workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Caption: General QSAR Study Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzonitrile derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The IC50 value can be determined from a dose-response curve.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the minimum inhibitory concentration of a compound against a specific microorganism.[2]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.[2]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.[2]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay measures the ability of a compound to protect cells from virus-induced cell death.[2]
-
Cell Plating: Plate host cells in a 96-well plate.[2]
-
Treatment and Infection: Treat the cells with serial dilutions of the compound and then infect with the virus.[2]
-
Incubation: Incubate the plate until CPE is observed in the virus control wells.[2]
-
Viability Measurement: Assess cell viability using a colorimetric method such as MTT or by staining with crystal violet.[2] A decrease in CPE indicates antiviral activity.
Conclusion
The benzonitrile scaffold is a versatile and privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of potent biological activities, including anticancer, antimicrobial, and antiviral effects.[2] The ability to modulate their biological activity through structural modifications makes them highly attractive candidates for further development.[2] The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on the benzonitrile framework.
References
Validating the Structure of 4-(Methylsulfonyl)benzonitrile with 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for this purpose. This guide provides a detailed approach to validating the structure of 4-(Methylsulfonyl)benzonitrile by comparing its predicted 13C NMR spectral data with experimental data from structurally analogous compounds.
Structural Analysis and 13C NMR Data Comparison
The structure of this compound comprises a benzene ring substituted with a nitrile group and a methylsulfonyl group at positions 1 and 4, respectively. The electron-withdrawing nature of both substituents significantly influences the chemical shifts of the aromatic carbons.
To validate the structure, a predicted 13C NMR spectrum for this compound is compared with the experimental data for 4-chlorobenzonitrile and 4-nitrobenzonitrile. These compounds are chosen for their structural similarity, featuring a benzonitrile core with an electron-withdrawing group at the para position.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-Chlorobenzonitrile[1] | Experimental Chemical Shift (ppm) for 4-Nitrobenzonitrile[1] |
| C1 (ipso-CN) | ~115 | 110.7 | 118.2 |
| C2, C6 | ~134 | 133.3 | 133.4 |
| C3, C5 | ~128 | 129.6 | 124.2 |
| C4 (ipso-SO2CH3) | ~145 | 139.4 | 150.0 |
| CN | ~118 | 117.9 | 116.7 |
| CH3 | ~45 | - | - |
The predicted chemical shifts for this compound are consistent with the trends observed in the experimental data of the reference compounds. The downfield shift of C4 is characteristic of a carbon atom attached to an electron-withdrawing sulfonyl group. The chemical shifts of the other aromatic carbons and the nitrile carbon also fall within the expected ranges for such a substituted benzonitrile.
Visualizing the Structure and Experimental Workflow
To further clarify the structural assignments and the validation process, the following diagrams are provided.
Experimental Protocol
A standard protocol for acquiring a 13C NMR spectrum for the structural validation of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a sufficient number of scans (typically 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient for quantitative analysis of small molecules.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Spectral Width: A spectral width of 0-220 ppm is appropriate to cover the expected chemical shifts for all carbon atoms in the molecule.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.
-
Phase and baseline corrections are performed to obtain a clean spectrum.
-
The chemical shifts of the observed peaks are referenced to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
The experimental chemical shifts are then compared with the predicted values and the data from the reference compounds to confirm the structure of this compound.
References
A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent synthetic routes to 4-(Methylsulfonyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Oxidation | Route B: Aldehyde to Nitrile Conversion | Route C: Nucleophilic Aromatic Substitution |
| Starting Material | 4-(Methylthio)benzonitrile | 4-(Methylsulfonyl)benzaldehyde | 4-Halobenzonitrile & Sodium Methanesulfinate |
| Key Reagents | Hydrogen Peroxide, Sodium Tungstate | Trimethylsilyl Azide, Triflic Acid | Sodium Methanesulfinate, Polar Aprotic Solvent |
| Typical Yield | High (>90%) | Good (approx. 81%)[1] | Moderate to High (variable) |
| Reaction Time | Several hours | 0.75 hours[1] | Several hours |
| Reaction Temperature | Room temperature to mild heating | 20 °C[1] | Elevated temperatures |
| Key Advantages | Atom economical, relatively safe reagents | Fast reaction time, high conversion | Readily available starting materials |
| Key Disadvantages | Potential for over-oxidation | Use of hazardous and expensive reagents | Requires higher temperatures, potential for side reactions |
Route A: Oxidation of 4-(Methylthio)benzonitrile
This route involves the direct oxidation of the sulfide group in 4-(methylthio)benzonitrile to a sulfone. This is a common and often high-yielding transformation in organic synthesis. The use of hydrogen peroxide as the oxidant makes this an atom-economical and environmentally friendly approach.
Caption: Synthetic pathway for Route A.
Experimental Protocol
To a solution of 4-(methylthio)benzonitrile (10 mmol) in glacial acetic acid (30 mL), sodium tungstate dihydrate (0.5 mmol) is added. The mixture is stirred at room temperature, and 30% hydrogen peroxide (25 mmol) is added dropwise, maintaining the temperature below 50°C. After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into cold water (100 mL), and the resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford this compound.
Route B: Conversion of 4-(Methylsulfonyl)benzaldehyde to Nitrile
This synthetic route utilizes a Schmidt reaction to convert the aldehyde functional group of 4-(methylsulfonyl)benzaldehyde directly into a nitrile. This method is notable for its rapid reaction time and high reported yield.
Caption: Synthetic pathway for Route B.
Experimental Protocol
In a nitrogen-flushed vial, a solution of 4-(methylsulfonyl)benzaldehyde (0.500 mmol) and trimethylsilyl azide (TMSN3, 1.00 mmol) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and acetonitrile (ACN) (2.0 mL) is prepared. To this solution, trifluoromethanesulfonic acid (TfOH, 0.200 mmol) is added, which results in an exotherm and gas evolution.[1] The vial is capped, and the reaction mixture is stirred at room temperature (20°C) for 45 minutes.[1] The reaction mixture is then concentrated under a stream of nitrogen. The residue is suspended in a dichloromethane/hexanes mixture and purified by flash column chromatography on silica gel to yield this compound.[1] An 81% yield has been reported for this procedure.[1]
Route C: Nucleophilic Aromatic Substitution (SNAr)
This approach involves the displacement of a halide from a 4-halobenzonitrile with sodium methanesulfinate. The reaction is a nucleophilic aromatic substitution (SNAr), which is facilitated by the electron-withdrawing nitrile group. The reactivity of the halide follows the order F > Cl > Br > I.
Caption: Synthetic pathway for Route C.
Experimental Protocol
A mixture of 4-chlorobenzonitrile (10 mmol), sodium methanesulfinate (12 mmol), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (if necessary) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (40 mL) is heated to 120-150°C. The reaction is monitored by TLC or GC-MS. After completion (typically several hours), the reaction mixture is cooled to room temperature and poured into ice water. The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give pure this compound.
Summary and Recommendations
The choice of the optimal synthesis route for this compound depends on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.
-
Route A (Oxidation) is recommended for its high yield, use of relatively safe and inexpensive reagents, and environmentally friendly nature. It is a strong candidate for large-scale synthesis.
-
Route B (Aldehyde to Nitrile Conversion) offers the advantage of a very short reaction time and high conversion. However, the use of trimethylsilyl azide and triflic acid requires careful handling due to their hazardous nature and cost, making this route more suitable for smaller-scale laboratory syntheses where speed is a priority.
-
Route C (Nucleophilic Aromatic Substitution) provides a straightforward approach utilizing readily available starting materials. The main drawbacks are the typically required high reaction temperatures and potentially longer reaction times. The choice of the starting 4-halobenzonitrile (fluoro- vs. chloro-) will significantly impact the reaction conditions and rate.
For most applications, Route A presents the most balanced profile in terms of efficiency, cost, and safety. However, the other routes are viable alternatives depending on the specific synthetic context and available resources.
References
Comparative Guide to 4-(Methylsulfonyl)benzonitrile Analogs as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(Methylsulfonyl)benzonitrile analogs as selective inhibitors of cyclooxygenase-2 (COX-2). The information presented herein is compiled from various studies to aid in the rational design and development of novel anti-inflammatory agents with improved potency and safety profiles.
The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore found in several selective COX-2 inhibitors, such as celecoxib and rofecoxib.[5][6] This guide focuses on analogs sharing this core structure, providing quantitative data on their inhibitory potency, and detailing the experimental protocols for their evaluation.
Data Presentation: In Vitro and In Vivo Activity of Analogs
The following table summarizes the in vitro inhibitory activity against COX-1 and COX-2, the selectivity index (SI), and the in vivo anti-inflammatory activity of a series of 2-(4-(methylsulfonyl)phenyl) indole derivatives. These compounds were designed as analogs of indomethacin, a non-selective COX inhibitor.[7]
| Compound ID | R-substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) | In Vivo Anti-inflammatory Activity (% inhibition) |
| Indomethacin | (Reference) | 0.039 | 0.49 | 0.079 | 87.7 |
| Celecoxib | (Reference) | 15 | 0.04 | 375 | 94.7 |
| 4a | H | >100 | 0.18 | >555 | 76.2 |
| 4b | 4-Cl-benzyl | >100 | 0.11 | >909 | 90.5 |
| 4c | 4-F-benzyl | >100 | 0.20 | >500 | 59.4 |
| 4d | 4-CH3O-benzyl | >100 | 0.17 | >588 | 75.6 |
| 4e | 4-NO2-benzyl | >100 | 0.28 | >357 | 78.5 |
| 4f | Allyl | >100 | 0.15 | >666 | 81.1 |
Data synthesized from multiple sources for comparative purposes.[6][7]
Structure-Activity Relationship (SAR) Summary:
-
The 2-(4-(methylsulfonyl)phenyl) indole scaffold demonstrates high selectivity for COX-2 over COX-1, with all tested analogs showing IC50 values greater than 100 µM for COX-1.[7]
-
Substitution at the N-1 position of the indole ring influences both COX-2 inhibitory potency and in vivo anti-inflammatory activity.
-
The presence of a 4-chlorobenzyl group at the N-1 position (compound 4b ) resulted in the most potent COX-2 inhibition (IC50 = 0.11 µM) and the highest in vivo anti-inflammatory activity (90.5% inhibition), comparable to the reference drugs.[7]
-
Other substitutions at the N-1 position, such as 4-methoxybenzyl (4d ) and allyl (4f ), also yielded compounds with potent COX-2 inhibition and significant in vivo activity.[7]
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well plates
-
Plate reader (for fluorometric or colorimetric detection)
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer and keep on ice.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme to each well.
-
Inhibitor Incubation: Add a small volume of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% activity), add only DMSO. Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.
-
Detection: The product of the COX reaction (Prostaglandin G2) is typically measured using a fluorometric or colorimetric probe.[8][9] The signal is read over a specific time course using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema Model)
This is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.[10]
Materials:
-
Wistar rats (or other suitable rodent strain)
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the test compounds and the reference drug to different groups of animals, typically via oral gavage, at a specified dose. The control group receives only the vehicle.
-
Induction of Inflammation: After a set time following compound administration (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Mandatory Visualizations
Caption: COX-2 signaling pathway in inflammation and the inhibitory action of this compound analogs.
Caption: Experimental workflow for the evaluation of this compound analogs as COX-2 inhibitors.
References
- 1. brieflands.com [brieflands.com]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 4-(Methylsulfonyl)benzonitrile
A comprehensive spectroscopic comparison of 2-, 3-, and 4-(Methylsulfonyl)benzonitrile reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for isomer identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these isomers, offering a clear comparison supported by detailed experimental protocols.
The positional isomerism of the methylsulfonyl group on the benzonitrile scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of each molecule. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for the 2-, 3-, and this compound isomers.
| Spectroscopic Technique | 2-(Methylsulfonyl)benzonitrile | 3-(Methylsulfonyl)benzonitrile | This compound |
| ¹H NMR | Predicted δ (ppm): 8.1-7.7 (m, 4H, Ar-H), 3.3 (s, 3H, -SO₂CH₃) | δ (ppm): 8.6-7.7 (m, 4H, Ar-H), 3.3 (s, 3H, -SO₂CH₃)[1] | δ (ppm): 8.08 (d, J=8.4 Hz, 2H, Ar-H), 7.86 (d, J=8.4 Hz, 2H, Ar-H), 3.12 (s, 3H, -SO₂CH₃) |
| ¹³C NMR | Predicted δ (ppm): 140, 135, 134, 131, 130, 117, 115, 45 | δ (ppm): Aromatic region, nitrile carbon, methyl carbon[1] | δ (ppm): 144.1, 133.3, 128.4, 117.9, 117.0, 44.3 |
| IR (cm⁻¹) | C≡N stretch: ~2230, SO₂ stretch: ~1320, 1150 | C≡N stretch: ~2220, SO₂ stretch: ~1300-1150[1] | C≡N stretch: 2231, SO₂ stretch: 1323, 1155 |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 181 | Molecular Ion [M]⁺: 181.02[1] | Molecular Ion [M]⁺: 181, Fragments: 166, 152, 121, 102, 76, 50 |
Experimental Workflow
The characterization of the this compound isomers follows a logical spectroscopic workflow. The initial step involves separating the isomers, followed by individual analysis using various spectroscopic techniques to elucidate their distinct structural features.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of each isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans were used.
-
¹³C NMR Parameters: A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were acquired with proton decoupling.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Parameters: Spectra were collected in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added for each spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting interferograms were Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of each isomer was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Mass spectra were obtained on a mass spectrometer operating in electron ionization mode.
-
Parameters: The electron energy was set to 70 eV. The ion source temperature was maintained at 230 °C. The mass analyzer scanned over a mass-to-charge (m/z) range of 50–300.
-
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and the major fragment ions. The relative abundances of the ions were determined.
References
Efficacy of 4-(Methylsulfonyl)benzonitrile Derivatives as Selective COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(Methylsulfonyl)benzonitrile scaffold is a key pharmacophore in the design of various therapeutic agents. This guide provides a comparative analysis of the efficacy of a series of novel 4-methylsulfonylphenyl derivatives that function as selective cyclooxygenase-2 (COX-2) inhibitors, a critical target in the development of anti-inflammatory drugs with improved gastric safety profiles. The data presented here is synthesized from preclinical studies to aid in the rational design and development of next-generation anti-inflammatory agents.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy of three promising 4-methylsulfonylphenyl derivatives (designated as compounds 4, 6b, and 6e) compared to the non-selective NSAID, Indomethacin.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | In Vivo Anti-inflammatory Activity (% Inhibition) |
| Compound 4 | >25 | 0.20 | >124 | 71% |
| Compound 6b | >25 | 0.19 | >131 | Not Reported |
| Compound 6e | >25 | 0.21 | >119 | Not Reported |
| Indomethacin | 0.12 | 0.25 | 0.48 | Not Reported in direct comparison |
IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): A higher value indicates greater selectivity for COX-2 over COX-1. In Vivo Anti-inflammatory Activity: Measured using the rat paw edema model.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.
Objective: To determine the IC₅₀ values of the test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference drug (Indomethacin) dissolved in DMSO
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the assay buffer containing the heme cofactor.
-
Compound Incubation: The test compounds, at various concentrations, are pre-incubated with the enzyme solutions in the 96-well plates for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.[1]
-
Reaction Incubation: The plates are incubated for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂).[1]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, such as hydrochloric acid.[1]
-
Detection: The amount of prostaglandin produced is quantified. This is often done by measuring the peroxidase activity of COX, which involves monitoring the appearance of an oxidized colorimetric or fluorometric substrate.[2][3]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme activity without inhibitor). The IC₅₀ values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The Selectivity Index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of new drug candidates.[4]
Objective: To assess the ability of the test compounds to reduce acute inflammation in a rat model.
Animals:
-
Wistar or Sprague-Dawley rats (150-200g)[5]
Materials:
-
Test compounds and reference drug (e.g., Indomethacin, 10 mg/kg)[5]
-
Carrageenan (1% solution in saline)[6]
-
Plethysmometer (for measuring paw volume)[7]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Baseline Measurement: Animals are acclimatized to the laboratory conditions. The initial volume of the right hind paw of each rat is measured using a plethysmometer.[7]
-
Compound Administration: The animals are divided into groups (n=6 per group): a control group receiving the vehicle, a positive control group receiving the reference drug, and test groups receiving different doses of the test compounds. Administration is typically oral (p.o.).[5]
-
Induction of Edema: One hour after the administration of the test compounds or vehicle, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[6][7]
-
Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[6]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Caption: COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for the rat paw edema assay.
Diverse Applications of the this compound Scaffold
It is noteworthy that the this compound core is not limited to the development of COX-2 inhibitors. Its versatile chemical properties make it a valuable component in drugs targeting other biological systems. For instance, derivatives incorporating this scaffold have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These mGluR5 NAMs are being investigated for the treatment of psychiatric disorders such as anxiety and depression. A direct efficacy comparison between COX-2 inhibitors and mGluR5 NAMs is not meaningful due to their distinct mechanisms of action and therapeutic indications. However, this highlights the broad utility of the this compound structure in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. academicjournals.org [academicjournals.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Methylsulfonyl)benzonitrile: A Comparative Analysis for Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental data for 4-(Methylsulfonyl)benzonitrile, comparing its physicochemical properties and synthetic utility against other relevant benzonitrile derivatives. The information is intended to assist researchers in making informed decisions for experimental design and drug discovery applications.
Physicochemical Properties
This compound is a sulfonyl-containing organic compound often utilized as an intermediate in organic synthesis.[1][2] Its properties, as cataloged in PubChem and other chemical databases, are summarized below. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of both the nitrile and the aromatic ring.
| Property | Value | Source |
| PubChem CID | 519981 | [1] |
| Molecular Formula | C₈H₇NO₂S | [1] |
| Molecular Weight | 181.21 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 127°-128.5° C (for a related compound) | [4] |
| InChI Key | FARXIDYHJAANGP-UHFFFAOYSA-N | [3] |
| SMILES | CS(=O)(=O)c1ccc(C#N)cc1 | [3] |
| Proton Affinity | 798.70 kJ/mol | [3] |
| Gas Basicity | 768.00 kJ/mol | [3] |
Comparative Analysis: Reactivity in Synthesis
The utility of a benzonitrile derivative in drug development often depends on the reactivity of the nitrile group and the aromatic ring. The substituent at the para-position dramatically influences this reactivity. Here, we compare this compound with derivatives containing electron-donating groups (EDG) and other electron-withdrawing groups (EWG).
A critical reaction in medicinal chemistry is the reduction of the nitrile group to a primary amine, a common pharmacophore. The efficiency of this transformation via catalytic hydrogenation is affected by the electronic properties of the para-substituent.
| Compound | para-Substituent | Electronic Effect | Typical Yield (Nitrile Reduction) | Reference |
| This compound | -SO₂CH₃ | Strong EWG | Moderate to High | [5] |
| 4-Nitrobenzonitrile | -NO₂ | Strong EWG | Moderate | [5] |
| 4-Chlorobenzonitrile | -Cl | Weak EWG | High | [5] |
| 4-Methoxybenzonitrile | -OCH₃ | Strong EDG | High | [5] |
| 4-Aminobenzonitrile | -NH₂ | Strong EDG | Very High | [5] |
Note: Yields are qualitative and can vary significantly based on specific reaction conditions.
The electron-withdrawing sulfonyl group in this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for building molecular complexity.[5] In contrast, derivatives with electron-donating groups are more prone to electrophilic aromatic substitution.
Experimental Protocols
Below are detailed methodologies for key experiments involving the synthesis of this compound and a representative subsequent transformation.
Protocol 1: Synthesis of this compound via Schmidt Reaction
This protocol details the synthesis from an aromatic aldehyde precursor.[6]
Objective: To synthesize this compound from 4-Methylsulphonyl benzaldehyde.
Materials:
-
4-Methylsulphonyl benzaldehyde
-
Trimethylsilyl azide (TMSN₃)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Acetonitrile (ACN)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Silica gel
Procedure:
-
Prepare a 1:1 premixed solution of HFIP and acetonitrile.
-
In a nitrogen-flushed vial, dissolve 4-Methylsulphonyl benzaldehyde (1.0 equiv) and TMSN₃ (2.0 equiv) in the HFIP/ACN mixture.
-
Add triflic acid (0.40 equiv) to the solution. Immediate effervescence due to nitrogen gas evolution will be observed.
-
Cap the vial and stir the reaction mixture at room temperature for approximately 45-75 minutes.
-
Concentrate the reaction mixture under a stream of nitrogen.
-
Suspend the resulting residue in a dichloromethane/hexanes mixture.
-
Load the suspended residue onto a silica gel cartridge.
-
Purify the product using normal-phase flash column chromatography to afford the desired this compound. A reported yield for a similar reaction is 81%.[6]
Protocol 2: Catalytic Reduction to 4-(Methylsulfonyl)benzylamine
This protocol describes the reduction of the nitrile group to a primary amine, a common step in creating building blocks for drug discovery.[5]
Objective: To synthesize 4-(Methylsulfonyl)benzylamine from this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar high-pressure vessel
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 equiv) in ethanol.
-
Carefully add 10% palladium on carbon (typically 5-10 wt %) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Heat and stir the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Allow the vessel to cool to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(Methylsulfonyl)benzylamine, which can be further purified if necessary.
Visualized Experimental Workflow
The following diagram illustrates the synthesis of this compound as described in Protocol 1.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry.[7] They serve as key intermediates in the synthesis of compounds targeting a range of biological pathways. For instance, benzonitrile-containing molecules have been developed as kinase inhibitors, agents targeting PD-1/PD-L1 interactions, and modulators of metabotropic glutamate receptors.[7][8] The methylsulfonyl group, as a strong hydrogen bond acceptor and metabolically stable moiety, can impart favorable pharmacokinetic properties, making this compound a valuable building block for creating novel therapeutic agents.
References
- 1. This compound | C8H7NO2S | CID 519981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22821-76-7 [chemicalbook.com]
- 3. Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SNAr Reaction Efficiency: 4-Nitrobenzonitrile vs. 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nucleophilic aromatic substitution (SNAr) reaction efficiency of two commonly used activated aromatic substrates: 4-nitrobenzonitrile and 4-(methylsulfonyl)benzonitrile. The choice of an activating group is critical in the design of synthetic routes for novel chemical entities, influencing reaction rates, yields, and overall process efficiency. This document aims to provide a clear, data-driven comparison to aid in substrate selection for SNAr-based methodologies.
Theoretical Comparison of Activating Group Efficiency
The efficiency of an SNAr reaction is critically dependent on the ability of the activating group to withdraw electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. The electronic effect of a substituent can be quantitatively assessed using Hammett sigma (σ) constants. A more positive σ value indicates a stronger electron-withdrawing effect.
For SNAr reactions, the σp⁻ value is particularly relevant as it accounts for through-resonance stabilization of the negative charge in the transition state and the Meisenheimer complex.
| Activating Group | Hammett Constant (σp) | Hammett Constant (σp⁻) |
| Nitro (-NO₂) | +0.78 | +1.27 |
| Methylsulfonyl (-SO₂CH₃) | +0.72 | +1.05 |
The significantly higher σp and σp⁻ values for the nitro group compared to the methylsulfonyl group indicate that the nitro group is a more powerful electron-withdrawing group. Consequently, 4-nitrobenzonitrile is predicted to be more reactive towards nucleophilic aromatic substitution than this compound. The greater resonance and inductive effects of the nitro group lead to a more stabilized Meisenheimer intermediate, thus lowering the activation energy of the rate-determining step and increasing the reaction rate.
Reaction Mechanism and Workflow
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. For 4-substituted benzonitriles where the nitrile group is not the leaving group, the nucleophilic attack would occur at a different position bearing a suitable leaving group (e.g., a halogen). For the purpose of comparing the activating efficiency of the nitro and methylsulfonyl groups, we will consider a model reaction where a leaving group 'L' is present at a position activated by the para-substituent.
Caption: General mechanism of the SNAr reaction.
The experimental workflow for a typical SNAr reaction is outlined below.
A Comparative Analysis of the Electronic Effects of Sulfone and Nitro Groups on a Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of sulfone and nitro groups when attached to a benzene ring. Understanding these effects is crucial in the fields of medicinal chemistry, materials science, and synthetic organic chemistry for designing molecules with specific properties and reactivity. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides visual representations of the underlying electronic principles.
Quantitative Comparison of Electronic Effects
The electronic influence of a substituent on a benzene ring is a combination of its inductive and resonance effects. These effects can be quantified using various experimental parameters, including Hammett constants, pKa values of substituted phenols, and 13C NMR chemical shifts.
| Parameter | Sulfone Group (-SO₂R) | Nitro Group (-NO₂) | Comparison Insights |
| Hammett Constant (σp) | ~0.72 (for -SO₂Me) | 0.78[1] | Both are strong electron-withdrawing groups, with the nitro group exhibiting a slightly stronger effect at the para position. |
| Hammett Constant (σm) | ~0.64 (for -SO₂Me) | 0.71[1] | Both groups exert a strong electron-withdrawing inductive effect at the meta position, with the nitro group's effect being slightly more pronounced. |
| pKa of Substituted Phenol (para) | 7.83 (for 4-hydroxyphenyl methyl sulfone)[2] | ~7.15 (for 4-nitrophenol) | The lower pKa of 4-nitrophenol indicates that the nitro group is more effective at stabilizing the resulting phenoxide ion through electron withdrawal, making the parent phenol more acidic. |
| ¹³C NMR Chemical Shift (C-ipso) | ~140.4 ppm (for methyl phenyl sulfone)[3][4] | ~148.3 ppm (for nitrobenzene) | The significant downfield shift of the ipso-carbon in nitrobenzene suggests a greater overall electron withdrawal from the point of attachment compared to the sulfone group. |
| ¹³C NMR Chemical Shift (C-ortho) | ~127.2 ppm (for methyl phenyl sulfone)[3][4] | ~123.5 ppm (for nitrobenzene) | The ortho-carbons in nitrobenzene are more shielded (upfield shift) compared to the sulfone. This is due to the strong resonance withdrawal of the nitro group, which increases electron density at the ortho positions in some resonance structures, while the sulfone group's effect is more evenly distributed. |
| ¹³C NMR Chemical Shift (C-meta) | ~129.3 ppm (for methyl phenyl sulfone)[3][4] | ~129.4 ppm (for nitrobenzene) | The chemical shifts of the meta-carbons are very similar, reflecting the comparable and primarily inductive electron-withdrawing nature of both groups at this position. |
| ¹³C NMR Chemical Shift (C-para) | ~133.6 ppm (for methyl phenyl sulfone)[3][4] | ~134.7 ppm (for nitrobenzene) | The para-carbon in nitrobenzene is more deshielded, indicating a stronger electron-withdrawing effect at this position, consistent with the Hammett constants. |
Visualizing the Electronic Effects
The electronic influence of the sulfone and nitro groups can be understood through the concepts of inductive and resonance effects.
Inductive and Resonance Effects
References
Validating the Purity of 4-(Methylsulfonyl)benzonitrile: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. 4-(Methylsulfonyl)benzonitrile is a key building block in organic synthesis, and verifying its purity is a critical step to ensure the reliability and reproducibility of subsequent reactions.[1] This guide provides an objective comparison of elemental analysis with other common analytical techniques for the purity validation of this compound, supported by experimental data and detailed protocols.
Elemental Analysis for Purity Determination
Elemental analysis is a robust technique that provides a fundamental measure of a compound's purity by comparing its experimental elemental composition to the theoretical values derived from its empirical formula.[2] For this compound (C₈H₇NO₂S), the expected percentages of carbon, hydrogen, nitrogen, and sulfur can be precisely calculated. Any significant deviation from these theoretical values can indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis.[3]
One of the key advantages of elemental analysis is its ability to detect non-chromophoric and non-volatile impurities that may be missed by other common techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]
Comparative Analysis of Purity Assessment Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture of the sample's composition. The following table compares elemental analysis with other widely used analytical techniques for the purity determination of this compound.
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations |
| Elemental Analysis (CHNS) | Elemental Composition (%C, %H, %N, %S) | Within ±0.4% of theoretical values | Provides a direct measure of elemental composition and can detect a wide range of impurities, including inorganic salts and residual solvents.[2][3] | Does not identify the specific nature of impurities; requires a relatively pure sample for accurate results.[3] |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (area %) | ≥98.0% | High sensitivity and resolution for separating and quantifying organic impurities.[2][4] | May not detect impurities that lack a UV chromophore or have similar retention times to the main compound. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural Integrity & Organic Impurities | Conforms to the expected chemical structure | Provides detailed structural information and can identify and quantify specific organic impurities.[2] | Lower sensitivity for trace impurities compared to HPLC; complex spectra can be challenging to interpret.[5] |
| Mass Spectrometry (MS) | Molecular Weight | Conforms to the expected mass | Confirms the molecular identity of the compound with high accuracy.[2] | Primarily provides structural information and is not inherently a quantitative method for purity without extensive calibration. |
Theoretical vs. Experimental Elemental Composition of this compound
The purity of a batch of this compound can be quantitatively assessed by comparing the experimentally determined elemental percentages with the theoretical values.
| Element | Theoretical Percentage (%) | Acceptable Range (±0.4%) |
| Carbon (C) | 53.03 | 52.63 - 53.43 |
| Hydrogen (H) | 3.89 | 3.49 - 4.29 |
| Nitrogen (N) | 7.73 | 7.33 - 8.13 |
| Sulfur (S) | 17.70 | 17.30 - 18.10 |
| Oxygen (O) | 17.65 | (by difference) |
Note: The theoretical percentages are calculated based on the molecular formula C₈H₇NO₂S and the atomic weights of the elements.[6][7][8][9]
Experimental Protocols
Elemental Analysis (CHNS) Workflow
The following diagram illustrates the typical workflow for determining the elemental composition of this compound using a modern elemental analyzer.
Caption: Workflow for CHNS elemental analysis.
Detailed Methodology for CHNS Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.[10] The sample should be homogeneous and free of moisture.[10]
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion reactor (typically around 900-1000°C) with a pulse of pure oxygen.[11] This process rapidly converts the sample into its elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and sulfur dioxide (SO₂).[11][12]
-
Reduction and Separation: The combustion gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to elemental nitrogen (N₂).[11] The mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a gas chromatography column.[13]
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas component as it elutes from the GC column.[13]
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response, the initial sample weight, and calibration with a known standard. The experimental percentages are then compared to the theoretical values to assess purity.
Logical Relationship for Purity Validation
The decision-making process for validating the purity of this compound should be systematic, often incorporating multiple analytical techniques for a comprehensive assessment.
Caption: Purity validation decision workflow.
References
- 1. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. PubChemLite - this compound (C8H7NO2S) [pubchemlite.lcsb.uni.lu]
- 9. This compound | C8H7NO2S | CID 519981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. measurlabs.com [measurlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(Methylsulfonyl)benzonitrile
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(Methylsulfonyl)benzonitrile, ensuring laboratory safety and regulatory compliance.
Understanding the Hazards
This compound is classified as an acute oral toxicant and requires careful handling. A case of occupational exposure has been reported to cause severe toxic encephalopathy and peripheral neuropathy, underscoring the significant health risks associated with this compound. The Safety Data Sheet (SDS) specifies the GHS07 pictogram, indicating it can be an irritant, skin sensitizer, acutely toxic, narcotic, or hazardous to the ozone layer.
Hazard Summary Table:
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate PPE to minimize exposure risk.
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are disposed of as contaminated waste after handling.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol for Unused or Waste Product
The universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Direct disposal into drains or regular trash is strictly prohibited.
Step 1: Segregation Isolate this compound waste from all other chemical waste streams. Incompatible materials can react, creating additional hazards.
Step 2: Containerization Place the waste in a designated, chemically compatible, and leak-proof container. The original container is often a suitable option. Ensure the container is in good condition and can be securely sealed.
Step 3: Labeling Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "22821-76-7"
-
An indication of the hazards (e.g., "Toxic")
Step 4: Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible chemicals.
Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with accurate information about the waste material.
Spill and Contaminated Material Disposal
In the event of a spill, the cleanup materials will also be considered hazardous waste and must be disposed of accordingly.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation. If the spill is large, evacuate the area.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials (absorbent, used PPE, etc.) into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The container with the cleanup material must be labeled and disposed of as hazardous waste, following the protocol outlined above.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.
-
Final Disposal: Once thoroughly decontaminated and dry, the container may be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Disclaimer: This guide is intended for informational purposes and is based on general best practices for hazardous waste disposal. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. Regulations for hazardous waste disposal may vary by location.
Essential Safety and Logistical Information for Handling 4-(Methylsulfonyl)benzonitrile
Chemical Identifier: 4-(Methylsulfonyl)benzonitrile CAS Number: 22821-76-7[1][2] Molecular Formula: C₈H₇NO₂S[1][2]
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a compound requiring careful management in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper environmental stewardship.
Hazard Identification
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Equipment Specification | Purpose |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6][7] A face shield is required when there is a risk of splashing.[6][8] | Protects eyes from dust, splashes, and irritation.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][9] A lab coat or chemical-resistant apron and closed-toe shoes are also required.[6][8][9] | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[3][7] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[3][4] If ventilation is insufficient, a NIOSH-approved respirator is necessary.[6][7][10] | Avoids inhalation of dust which may cause respiratory tract irritation.[3][7] |
Operational and First Aid Protocols
Handling and Storage Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
Loading/Unloading: Avoid generating dust. Use appropriate tools (e.g., spatulas) to handle the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][7][11]
-
In Case of Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[5][11] Remove all contaminated clothing and shoes while rinsing.[5][7] Seek medical attention if irritation persists.[11]
-
In Case of Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][7][12] Remove contact lenses if present and easy to do so.[3][5] Get immediate medical attention.[7]
-
If Swallowed: Do NOT induce vomiting.[7][13] Rinse the mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor for treatment advice immediately.
Emergency and Disposal Plans
Spill Response Workflow
A systematic approach is essential for managing spills to prevent exposure and environmental contamination.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste generated from this material must be treated as hazardous waste.
-
Waste Collection: Collect waste material, including contaminated absorbent material and disposable PPE, in a designated, compatible, and properly labeled hazardous waste container.[4]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Adhere to all federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 22821-76-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
